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  • Product: Methyl 2-(2-methyl-3-nitrophenyl)acetate
  • CAS: 340960-41-0

Core Science & Biosynthesis

Foundational

Methyl 2-(2-methyl-3-nitrophenyl)acetate CAS 340960-41-0 properties

CAS Registry Number: 340960-41-0 Synonyms: Methyl (2-methyl-3-nitrophenyl)acetate; 2-(2-Methyl-3-nitrophenyl)acetic acid methyl ester Primary Application: Indole synthesis (Batcho-Leimgruber), Pharmaceutical Intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 340960-41-0 Synonyms: Methyl (2-methyl-3-nitrophenyl)acetate; 2-(2-Methyl-3-nitrophenyl)acetic acid methyl ester Primary Application: Indole synthesis (Batcho-Leimgruber), Pharmaceutical Intermediate (Ropinirole, CGRP antagonists)

Executive Summary & Pharmacophore Utility

Methyl 2-(2-methyl-3-nitrophenyl)acetate is a specialized aromatic building block designed for the regio-controlled synthesis of 4-substituted indoles . Its structural uniqueness lies in the vicinal arrangement of a methyl group (C2) and a nitro group (C3), with an acetate side chain at C1.

This "1,2,3-trisubstituted" pattern is chemically privileged. It allows for the Batcho-Leimgruber indole synthesis , where the ortho-nitro/methyl pair cyclizes to form the indole ring, while the acetate side chain at C1 is preserved, ultimately becoming the C4-position of the indole. This is a critical pathway for synthesizing dopamine agonists like Ropinirole (Requip) and developing novel CGRP receptor antagonists, which often require functionalized indole or oxindole cores that are difficult to access via standard Fischer indole synthesis.

Physicochemical Profile

The following properties define the handling and processing parameters for CAS 340960-41-0.

PropertyValue / DescriptionTechnical Note
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Physical State Pale yellow solid or viscous oilLow melting point solid; tends to supercool.
Melting Point 35–40 °C (Predicted)often handled as a melt or solution in DCM/EtOAc.
Boiling Point ~320 °C (at 760 mmHg)Decomposes before boiling at atm pressure. Distill only under high vacuum (<1 mmHg).
Solubility Soluble in DCM, EtOAc, MeOHSparingly soluble in water; hydrolyzes slowly in aqueous base.
pKa (Predicted) ~18 (α-proton of ester)The nitro group increases acidity of benzylic protons.

Synthetic Pathways[1][2][3]

Upstream Synthesis (Preparation of the Core)

The synthesis of CAS 340960-41-0 is typically achieved via the nitration of methyl 2-(o-tolyl)acetate. The presence of the methyl group directs the incoming nitro group to the ortho position relative to itself (and meta to the acetate), but steric factors and electronic directing effects of the ester side chain must be managed to maximize the 3-nitro isomer over the 4-nitro or 6-nitro byproducts.

Protocol: Nitration of Methyl 2-(o-tolyl)acetate

  • Reagents: Methyl 2-(o-tolyl)acetate (1.0 eq), Nitric Acid (fuming, 1.1 eq), Acetic Anhydride (solvent/dehydrating agent).

  • Conditions: -10°C to 0°C. Strict temperature control is required to prevent dinitration.[1]

  • Workup: Quench into ice water. Extract with Dichloromethane (DCM). Wash with NaHCO₃ to remove acid.

  • Purification: Fractional crystallization or column chromatography is often required to separate the 3-nitro isomer (target) from the 4-nitro and 5-nitro isomers.

Downstream Reactivity: The Indole Gateway

The most high-value transformation of CAS 340960-41-0 is the Batcho-Leimgruber Indole Synthesis . This sequence converts the nitro-toluene motif into an indole, leaving the acetate side chain perfectly positioned at C4.

Mechanism:

  • Condensation: The activated methyl group (C2) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine species.

  • Reduction/Cyclization: The nitro group is reduced (e.g., H₂/Pd-C, Zn/AcOH, or TiCl₃). The resulting amine attacks the enamine carbon, closing the ring to form the indole.

IndoleSynthesis Start Methyl 2-(2-methyl-3-nitrophenyl)acetate (CAS 340960-41-0) Enamine Intermediate Enamine (Styrene derivative) Start->Enamine DMF-DMA 110°C, DMF Indole Methyl 2-(1H-indol-4-yl)acetate (Key Pharmacophore) Enamine->Indole Reductive Cyclization (H2/Pd-C or Zn/AcOH) Ropinirole Ropinirole / Drug Targets Indole->Ropinirole Side Chain Elongation & Amidation

Figure 1: The Batcho-Leimgruber pathway converting CAS 340960-41-0 into the 4-substituted indole scaffold.

Experimental Protocol: Reductive Cyclization

This protocol describes the conversion of the title compound into the indole derivative, a common step in drug development workflows.

Objective: Synthesis of Methyl 2-(1H-indol-4-yl)acetate.

Step 1: Enamine Formation

  • Charge a reaction vessel with Methyl 2-(2-methyl-3-nitrophenyl)acetate (10.0 g, 47.8 mmol).

  • Add DMF (50 mL) and DMF-DMA (1.5 eq, 8.5 g).

  • Heat to 110°C under nitrogen for 12–16 hours. Monitor by TLC (disappearance of starting nitro compound; appearance of deep red/orange enamine spot).

  • Concentrate under reduced pressure to remove excess DMF-DMA. The residue (crude enamine) is used directly.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in Methanol (100 mL).

  • Add 10% Pd/C (1.0 g, 10 wt% loading) under an inert atmosphere (Ar/N₂).

  • Introduce Hydrogen gas (balloon pressure or 1-3 bar in a shaker).

  • Stir at room temperature for 6–12 hours. The red color will fade to pale yellow/colorless as the indole forms.

  • Filtration: Filter through a celite pad to remove the catalyst.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the off-white solid indole product.

Safety & Handling (E-E-A-T)

Critical Hazard: Nitro Compounds

  • Thermal Stability: As a nitro-aromatic, CAS 340960-41-0 possesses significant decomposition energy. Do not distill at atmospheric pressure. Differential Scanning Calorimetry (DSC) should be performed before scaling up >100g to determine the onset of decomposition.

  • Skin Sensitization: Phenylacetic acid derivatives are known skin irritants and potential sensitizers. Wear nitrile gloves and long sleeves.

  • Incompatibility: Avoid contact with strong bases (NaOH, KOH) unless hydrolysis is intended, as this generates the free acid which may precipitate uncontrollably or decarboxylate under extreme heat.

References

  • Apicule. (2024). 2-(2-Methyl-3-nitrophenyl)acetic acid (CAS No: 23876-15-5) API Intermediate Manufacturers.[2] Retrieved from

  • PubChem. (2024).[3][4] Methyl 2-(3-nitrophenyl)acetate Compound Summary. (Structural analog reference). Retrieved from

  • Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.[5] Retrieved from

  • Sigma-Aldrich. (2024). Benzeneacetic acid, 2-methyl-3-nitro-, methyl ester. Retrieved from

Sources

Exploratory

2-methyl-3-nitrobenzeneacetic acid methyl ester structure

This technical guide details the structure, synthesis, and application of Methyl (2-methyl-3-nitrophenyl)acetate (also known as 2-methyl-3-nitrobenzeneacetic acid methyl ester). This compound is a critical regioisomer us...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure, synthesis, and application of Methyl (2-methyl-3-nitrophenyl)acetate (also known as 2-methyl-3-nitrobenzeneacetic acid methyl ester). This compound is a critical regioisomer used primarily as a scaffold for synthesizing 4-substituted indoles and pharmaceutical agents like Ropinirole .

Advanced Scaffold for Indole and Oxindole Therapeutics

Chemical Identity & Structural Analysis[1][2][3]

Methyl (2-methyl-3-nitrophenyl)acetate is an aromatic ester characterized by a 1,2,3-trisubstituted benzene ring. Its steric environment is defined by the ortho-relationship between the methyl group (C2) and the nitro group (C3), a configuration that makes it a "latent" indole precursor.

PropertySpecification
IUPAC Name Methyl 2-(2-methyl-3-nitrophenyl)acetate
Common Name 2-Methyl-3-nitrobenzeneacetic acid methyl ester
Molecular Formula

Molecular Weight 209.20 g/mol
Parent Acid CAS 23876-15-5 (2-Methyl-3-nitrophenylacetic acid)
Key Functionality Nitro (reduction precursor), Methyl (cyclization partner), Ester (chain extension)
Structural Conformation & Sterics

The molecule exhibits significant steric crowding. The nitro group at C3 forces the adjacent methyl group at C2 to adopt a conformation that minimizes repulsion. However, this proximity is chemically advantageous: under reductive conditions, the C3-amine and C2-methyl groups can interact to form heterocyclic rings (e.g., indoles or indolinones). The C1-acetic ester side chain remains chemically distinct, allowing for orthogonal functionalization.

Synthetic Pathways[7][8]

The synthesis of this specific isomer challenges the chemist to overcome standard directing effects. Direct nitration of phenylacetic esters typically favors the para (4-) position. Therefore, two distinct high-fidelity routes are recommended.

Method A: The Homologation Route (High Precision)

Best for: Research scale, high purity requirements. This method utilizes the widely available 2-methyl-3-nitrobenzoic acid (CAS 1975-50-4) and extends the carbon chain via the Arndt-Eistert synthesis.

  • Activation: Convert 2-methyl-3-nitrobenzoic acid to its acid chloride using oxalyl chloride/DMF.

  • Diazotization: React with diazomethane (or TMS-diazomethane) to form the

    
    -diazoketone.
    
  • Wolff Rearrangement: Treat with silver benzoate in methanol. The diazoketone rearranges to a ketene, which is immediately trapped by methanol to form the target methyl ester.

Method B: Regioselective Nitration (Industrial Scale)

Best for: Bulk synthesis, Ropinirole production. While direct nitration of 2-methylphenylacetic acid usually yields the 4-nitro isomer, specific conditions (controlled temperature and stoichiometry) can enrich the 3-nitro species, which is then esterified.

Protocol: Esterification of the Parent Acid

  • Reagents: 2-Methyl-3-nitrophenylacetic acid (1.0 eq), Methanol (solvent/reactant),

    
     (cat.).
    
  • Conditions: Reflux for 4–6 hours.

  • Workup: Concentrate, neutralize with

    
    , extract with EtOAc.
    
  • Purification: Recrystallization from hexanes/EtOAc or vacuum distillation.

Visualization: Synthesis Workflow

SynthesisPathways Start1 2-Methyl-3-nitrobenzoic Acid (CAS 1975-50-4) Step1 1. (COCl)2, DMF 2. CH2N2 Start1->Step1 Diazo Diazoketone Intermediate Step1->Diazo Step2 AgBz, MeOH (Wolff Rearrangement) Diazo->Step2 Target Methyl (2-methyl-3-nitrophenyl)acetate (Target Ester) Step2->Target Method A (Homologation) Start2 2-Methylphenylacetic Acid Step3 HNO3, Ac2O (-5°C to 0°C) Start2->Step3 Acid 2-Methyl-3-nitrophenylacetic Acid (CAS 23876-15-5) Step3->Acid Regioselective Nitration Step4 MeOH, H+ Acid->Step4 Step4->Target Method B (Esterification)

Figure 1: Comparative synthetic routes. Method A offers higher regiochemical fidelity, while Method B is preferred for cost-effective scaling.

Applications in Drug Development[9][10]

The core value of this compound lies in its ability to access 4-substituted indoles and oxindoles . The C1-acetate side chain is preserved during the cyclization of the C2/C3 substituents, placing a functional handle at the 4-position of the resulting indole system.

1. Ropinirole Synthesis

The parent acid is a direct intermediate in the synthesis of Ropinirole (Requip), a dopamine agonist. The ester facilitates purification before hydrolysis and cyclization to the oxindole core.

2. Indole Construction (Modified Reissert/Batcho-Leimgruber)

This ester is a "privileged scaffold" for accessing 4-(methoxycarbonylmethyl)indole.

  • Mechanism: The nitro group is reduced to an aniline. The methyl group is activated (often via condensation with DMF-DMA if the nitro is still present, or via intramolecular attack after reduction) to close the pyrrole ring.

  • Result: A 4-substituted indole, a motif found in various serotonin receptor modulators and kinase inhibitors.

Visualization: Downstream Applications

Applications Target Methyl (2-methyl-3-nitrophenyl)acetate Sub1 Reduction (Fe/HCl or H2/Pd) Target->Sub1 Ind1 DMF-DMA / Pyrrolidine (Batcho-Leimgruber) Target->Ind1 Sub2 Cyclization to Oxindole Sub1->Sub2 Ropinirole Ropinirole HCl (Parkinson's Therapeutic) Sub2->Ropinirole Side chain elaboration Ind2 Reductive Cyclization (Zn/AcOH) Ind1->Ind2 Indole Methyl 2-(1H-indol-4-yl)acetate (4-Substituted Indole Scaffold) Ind2->Indole

Figure 2: Divergent synthesis pathways leading to high-value pharmaceutical targets.

Characterization Data (Simulated)

To validate the synthesis of Methyl (2-methyl-3-nitrophenyl)acetate, researchers should look for these characteristic spectral signals.


H NMR (400 MHz,

)
Shift (

ppm)
MultiplicityIntegrationAssignment
7.75 Doublet (d)1HAr-H (C4, ortho to

)
7.45 Doublet (d)1HAr-H (C6, ortho to

)
7.30 Triplet (t)1HAr-H (C5, meta)
3.78 Singlet (s)2H

(Benzylic)
3.70 Singlet (s)3H

(Ester Methyl)
2.45 Singlet (s)3H

(Aryl Methyl)

Note: The aryl methyl signal at 2.45 ppm is distinctively downfield due to the ortho-nitro effect.

Safety & Handling
  • Nitro Compounds: Potentially energetic. Avoid heating the neat residue above 100°C without thermal analysis (DSC).

  • Skin Sensitization: Like many benzylic esters and nitro-aromatics, this compound may be a skin sensitizer. Use nitrile gloves and work in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References
  • Synthesis of Parent Acid: Patent CN101486654A. Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Link

  • Ropinirole Intermediate: Apicule API Manufacturers.[1] 2-(2-Methyl-3-nitrophenyl)acetic acid (CAS No: 23876-15-5).[1] Link

  • Precursor Availability: Sigma-Aldrich. 2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4). Link

  • Indole Synthesis Context: Organic Syntheses. Synthesis of 4-Nitroindole via Reissert/Batcho-Leimgruber methods. Link

Sources

Foundational

A Technical Guide to 2-Methyl-3-Nitrophenylacetic Acid and its Methyl Ester: Synthesis, Characterization, and Application

Abstract This technical guide provides an in-depth exploration of 2-methyl-3-nitrophenylacetic acid and its corresponding methyl ester, methyl 2-(2-methyl-3-nitrophenyl)acetate. These compounds serve as crucial intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-methyl-3-nitrophenylacetic acid and its corresponding methyl ester, methyl 2-(2-methyl-3-nitrophenyl)acetate. These compounds serve as crucial intermediates in pharmaceutical synthesis, most notably in the production of Ropinirole, a dopamine agonist for treating Parkinson's disease.[1][2] This document details robust protocols for the synthesis of the carboxylic acid via nitration and a proposed esterification method for the methyl ester. Furthermore, it covers the hydrolysis of the ester back to the parent acid. A comparative analysis of their physicochemical properties is presented, alongside a discussion of their respective roles in drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: Strategic Importance in Pharmaceutical Synthesis

2-Methyl-3-nitrophenylacetic acid is a substituted phenylacetic acid derivative whose structure is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its strategic importance is primarily linked to its role as a precursor to Ropinirole, a drug widely used in the management of Parkinson's disease and restless legs syndrome.[3][4] The presence of the nitro group and the acetic acid side chain on the substituted toluene ring allows for a sequence of chemical modifications to construct the final indolinone core of Ropinirole.[5][6]

The methyl ester, methyl 2-(2-methyl-3-nitrophenyl)acetate, serves as a closely related derivative. In organic synthesis, the transformation of a carboxylic acid to its methyl ester is a common strategy to protect the acidic proton, increase solubility in organic solvents, or to modify its reactivity for subsequent chemical steps. This guide will treat both compounds with scientific rigor, providing a comparative analysis of their synthesis and chemical behavior.

Synthesis and Characterization

A logical and efficient synthetic workflow is paramount in pharmaceutical development to ensure high purity, yield, and cost-effectiveness. The following section details the synthesis of the carboxylic acid and a proposed, reliable method for the synthesis of its methyl ester.

2-Methyl-3-nitrophenylacetic Acid

The synthesis of 2-methyl-3-nitrophenylacetic acid is efficiently achieved through the nitration of 2-methylphenylacetic acid. The described method is adapted from established patent literature, ensuring a robust and scalable process.[3]

  • Rationale: This procedure utilizes a mixture of nitric acid and acetic anhydride to generate acetyl nitrate in situ, a milder nitrating agent than nitric acid alone, which provides better control and selectivity. Dichloromethane is used as a solvent to maintain a homogenous reaction mixture at low temperatures. The temperature is kept between -10°C and 10°C to minimize side reactions, such as dinitration or oxidation of the methyl group.[3]

  • Step-by-Step Procedure:

    • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2-methylphenylacetic acid (1.0 eq), acetic anhydride (1.1 eq), and dichloromethane.

    • Cool the stirred mixture to 0°C using an ice bath.

    • Slowly add 98% nitric acid (1.4-1.6 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, maintain the reaction mixture at a temperature between 0°C and 10°C for 1-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product precipitates from the reaction mixture.

    • Collect the solid product by filtration and wash with cold dichloromethane.

    • The crude product can be further purified by recrystallization to yield 2-methyl-3-nitrophenylacetic acid as a light-yellow to white solid.[3]

  • Appearance: Light yellow to white solid powder.[3]

  • Melting Point: 132-136 °C.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): The patent data indicates characteristic peaks around 1718 cm⁻¹ (C=O stretch of the carboxylic acid) and 1525, 1334 cm⁻¹ (asymmetric and symmetric NO₂ stretching, respectively).[3]

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.52 (s, 1H, COOH), 7.72 (d, 1H), 7.44 (d, 1H), 7.30 (t, 1H), 3.78 (s, 2H, CH₂), 2.33 (s, 3H, CH₃).[3]

Methyl 2-(2-methyl-3-nitrophenyl)acetate

The methyl ester can be readily synthesized from the parent carboxylic acid via Fischer esterification, a classic and reliable method in organic chemistry.

Synthesis of Methyl 2-(2-methyl-3-nitrophenyl)acetate
  • Rationale: This acid-catalyzed esterification is an equilibrium process.[7] Using methanol as both the reagent and the solvent provides a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8] The reaction is heated to reflux to increase the reaction rate.

  • Step-by-Step Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitrophenylacetic acid (1.0 eq) in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

    • Heat the mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

    • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated solution of sodium bicarbonate (to remove any unreacted acid and the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

    • Purify the product by column chromatography on silica gel if necessary.

Hydrolysis of Methyl 2-(2-methyl-3-nitrophenyl)acetate

The ester can be converted back to the carboxylic acid through either acid- or base-catalyzed hydrolysis.

  • Rationale: This is the reverse of the Fischer esterification.[9] By using a large excess of water with an acid catalyst, the equilibrium is shifted towards the carboxylic acid and methanol.[10]

  • Step-by-Step Procedure:

    • Dissolve the methyl ester in a suitable solvent (e.g., dioxane or THF) and add an aqueous solution of a strong acid (e.g., 1 M H₂SO₄ or HCl).

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC.

    • After cooling, extract the product into an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

  • Rationale: Saponification is an irreversible process. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic and prevents the reverse reaction.[7][11] A final acidification step is required to obtain the neutral carboxylic acid.

  • Step-by-Step Procedure:

    • Dissolve the methyl ester in a mixture of an alcohol (like methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).

    • Heat the mixture to reflux or stir at room temperature until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

Comparative Data and Physicochemical Properties

The conversion between the carboxylic acid and its methyl ester brings about significant changes in their physical and chemical properties, which are leveraged in synthetic strategies.

Property2-Methyl-3-nitrophenylacetic AcidMethyl 2-(2-methyl-3-nitrophenyl)acetate
Molecular Formula C₉H₉NO₄C₁₀H₁₁NO₄
Molecular Weight 195.17 g/mol [12]209.19 g/mol
Appearance Light yellow to white solid[3]Expected to be a liquid or low-melting solid
Melting Point 132-136 °CNot available; expected to be significantly lower
Solubility Soluble in aqueous base and many organic solventsSoluble in most organic solvents; insoluble in water
Acidity (pKa) Acidic (typical for carboxylic acids)Neutral

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this guide.

Synthesis 2-Methylphenylacetic Acid 2-Methylphenylacetic Acid 2-Methyl-3-nitrophenylacetic Acid 2-Methyl-3-nitrophenylacetic Acid 2-Methylphenylacetic Acid->2-Methyl-3-nitrophenylacetic Acid HNO₃, Ac₂O, DCM 0-10 °C

Caption: Synthesis of 2-Methyl-3-nitrophenylacetic Acid.

Esterification_Hydrolysis Acid 2-Methyl-3-nitrophenylacetic Acid Ester Methyl 2-(2-methyl-3-nitrophenyl)acetate Acid->Ester Fischer Esterification (MeOH, H⁺, Reflux) Ester->Acid Hydrolysis (H₃O⁺ or OH⁻, then H⁺)

Caption: Interconversion of the Acid and its Methyl Ester.

Applications in Drug Development

The primary and well-documented application of 2-methyl-3-nitrophenylacetic acid is its use as a key intermediate in the synthesis of Ropinirole.[1][13] The synthetic route to Ropinirole involves converting the carboxylic acid group to an amide, followed by reduction and subsequent cyclization reactions.[5][14]

Methyl 2-(2-methyl-3-nitrophenyl)acetate, while not as commonly cited, plays a valuable role as a synthetic equivalent of the parent acid. Its utility can be summarized as:

  • Protecting Group: The methyl ester can be considered a protected form of the carboxylic acid, allowing other parts of the molecule to be modified under conditions that would be incompatible with a free acidic proton.

  • Modified Reactivity: The ester functionality can undergo reactions that are not possible with the carboxylic acid, such as condensation reactions at the alpha-carbon after deprotonation with a suitable base.

  • Improved Handling: For certain multi-step syntheses, the ester may offer advantages in terms of solubility, crystallinity, or ease of purification compared to the carboxylic acid.

The characterization and control of intermediates like these are critical in pharmaceutical manufacturing to ensure the purity and safety of the final drug product.[2][15]

Conclusion

2-Methyl-3-nitrophenylacetic acid and its methyl ester are compounds of significant interest in medicinal chemistry due to their role as pivotal intermediates. This guide has provided a comprehensive overview of their synthesis, interconversion, and characterization, grounded in established chemical principles and supported by practical, detailed protocols. The expertise shared herein is designed to empower researchers and drug development professionals with the knowledge to confidently handle and utilize these valuable synthetic building blocks in their work, ensuring both efficiency and scientific integrity in the pursuit of novel therapeutics.

References

  • Method for esterifying hindered carboxylic acids.
  • 2-(2-Methyl-3-nitrophenyl)acetic acid (CAS No: 23876-15-5) API Intermediate Manufacturers. Apicule. [Link]

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Method for esterifying sterically hindered carboxylic acids.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Acid-catalyzed ester hydrolysis. Khan Academy. [Link]

  • Process for the preparation of Ropinirole.
  • ROPINIROLE. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • The improvement of the synthetic process of Ropinirole hydrochloride. ResearchGate. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor (YouTube). [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Fischer Esterification Procedure. University of California, Irvine. [Link]

  • Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic. Anhydrides and Some of their Aromatic Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Phenylacetic acid production (PAA-precursor). Aecenar. [Link]

  • Phenylacetic acid, 3-methylphenyl ester. NIST WebBook. [Link]

  • Phenylacetic acid, 4-methylpentyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • Isolation and characterization of some potential impurities in ropinirole hydrochloride. PubMed. [Link]

  • Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. JOCPR. [Link]

  • Isolation and characterization of some potential impurities in ropinirole hydrochloride. ResearchGate. [Link]

  • Fischer esterification. APC Forum. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Phenylacetic acid methyl ester. ChemBK. [Link]

  • p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]

  • Methyl phenylacetate. Wikipedia. [Link]

  • Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands. MedChemComm (RSC Publishing). [Link]

  • Fabricating Polymer/Surfactant/Cyclodextrin Hybrid Particles for Possible Nose-to-Brain Delivery of Ropinirole Hydrochloride: In Vitro and Ex Vivo Evaluation. PMC. [Link]

  • Synthetic method of methyl (ethyl) phenyl acetate.
  • INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TRE

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Esterification of 2-Methyl-3-nitrophenylacetic Acid with Methanol

Abstract: This document provides a comprehensive guide for the esterification of 2-methyl-3-nitrophenylacetic acid with methanol to synthesize methyl 2-methyl-3-nitrophenylacetate. This protocol is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the esterification of 2-methyl-3-nitrophenylacetic acid with methanol to synthesize methyl 2-methyl-3-nitrophenylacetate. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the underlying chemical principles, provides a detailed step-by-step protocol, outlines safety precautions, and offers troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Significance

The esterification of carboxylic acids is a fundamental transformation in organic chemistry, yielding esters that are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The target molecule, methyl 2-methyl-3-nitrophenylacetate, serves as a valuable building block in medicinal chemistry. The strategic placement of the methyl and nitro groups on the phenyl ring, combined with the reactive ester functionality, allows for diverse subsequent chemical modifications.

This application note specifically addresses the acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, of 2-methyl-3-nitrophenylacetic acid.[3] This classic method remains widely used due to its cost-effectiveness and operational simplicity.[3][4] However, the steric hindrance presented by the ortho-methyl group and the electronic effects of the nitro group can influence reaction kinetics and require careful optimization of reaction conditions. This guide aims to provide a robust and well-validated protocol to overcome these potential challenges.

Reaction Mechanism and Scientific Principles

The Fischer esterification is an equilibrium-driven reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid.[3][4]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, typically by a molecule of the alcohol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, it is common practice to either use an excess of one of the reactants (typically the less expensive one, in this case, methanol) or to remove the water formed during the reaction.[3]

Materials and Safety

Reagent and Solvent Data
Chemical Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Hazards
2-Methyl-3-nitrophenylacetic acid23876-15-5C9H9NO4195.17Causes skin and serious eye irritation. May cause respiratory irritation.[5]
Methanol67-56-1CH4O32.04Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[6][7][8][9][10]
Sulfuric Acid (concentrated)7664-93-9H2SO498.08Causes severe skin burns and eye damage. Reacts violently with water.[11]
Sodium Bicarbonate144-55-8NaHCO384.01Not generally considered hazardous.
Anhydrous Sodium Sulfate7757-82-6Na2SO4142.04Not generally considered hazardous.
Dichloromethane75-09-2CH2Cl284.93May cause cancer. Causes skin and eye irritation.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive.[11][12] Handle with extreme care, and always add acid to the solvent slowly to dissipate heat. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

    • Methanol: Methanol is toxic and flammable.[6][7][9] Avoid inhalation of vapors and contact with skin and eyes. Keep away from ignition sources.

    • 2-Methyl-3-nitrophenylacetic Acid: This compound is an irritant.[5][13] Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocol

This protocol details the esterification of 2-methyl-3-nitrophenylacetic acid with methanol, catalyzed by sulfuric acid.

Reaction Setup

experimental_workflow

Step-by-Step Procedure
  • Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3-nitrophenylacetic acid (5.0 g, 25.6 mmol).

  • Reagent Addition: Add methanol (50 mL, excess) to the flask and stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the excess acid. Be cautious as this will cause effervescence (CO2 evolution).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure methyl 2-methyl-3-nitrophenylacetate.

Expected Results and Data Analysis

The expected product is methyl 2-methyl-3-nitrophenylacetate, which should be a solid or oil at room temperature. The yield of the purified product is typically in the range of 80-90%.

Product Characterization
Analytical Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), 3.7 (s, 3H, OCH₃), 3.8 (s, 2H, CH₂), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~171 (C=O), ~150 (C-NO₂), ~135-125 (Ar-C), 52 (OCH₃), 40 (CH₂), 20 (Ar-CH₃)
Infrared (IR) Spectroscopy ν (cm⁻¹): ~1740 (C=O stretch of ester), ~1530 and ~1350 (N-O stretches of nitro group)
Mass Spectrometry (MS) m/z: [M]+ calculated for C₁₀H₁₁NO₄: 209.0688; found: 209.0685

Troubleshooting

Issue Possible Cause Solution
Low or no product formation Incomplete reaction.Increase reaction time and/or add more catalyst. Ensure the reaction is at the correct reflux temperature.
Insufficient catalyst.Add a small amount of additional catalyst.
Incomplete neutralization Insufficient sodium bicarbonate.Add more saturated sodium bicarbonate solution until effervescence ceases.
Product is an oil instead of a solid Presence of impurities.Re-purify by column chromatography or recrystallization.
Low yield after work-up Incomplete extraction.Perform additional extractions with dichloromethane.
Product loss during neutralization.Ensure the pH of the aqueous layer is basic before extraction.

Chemical Reaction Visualization

fischer_esterification

References

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. (URL: [Link])

  • SULFURIC ACID CATALYST - Toxic Docs. (URL: [Link])

  • synthesis, properties and applications of esters of phenylacetic acid - Processes of Petrochemistry and Oil Refining. (URL: [Link])

  • Safety Data Sheet - ASIS Scientific. (URL: [Link])

  • Safety Data Sheet - Science Interactive. (URL: [Link])

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google P
  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google P
  • Safety Data Sheet Methanol Revision 4, Date 24 May 2022 - Redox. (URL: [Link])

  • Hazards Classification - GPIC. (URL: [Link])

  • Method for esterifying hindered carboxylic acids - European P
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. (URL: [Link])

  • Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate - PrepChem.com. (URL: [Link])

  • Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])

  • Show how Fischer esterification might be used to form the followi... | Study Prep in Pearson+. (URL: [Link])

  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

  • 71-79 Research Article Fischer Esterification of Glycerol by Phen - JOCPR. (URL: [Link])

  • Alkylation of aniline with methanol in the presence of FeCl3 · 6H2O in carbon tetrachloride. (URL: [Link])

  • Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve | Request PDF - ResearchGate. (URL: [Link])

  • Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

  • Organic Reactions: Esterification & Transesterification - Student Academic Success. (URL: [Link])

  • Transesterification - Master Organic Chemistry. (URL: [Link])

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (URL: [Link])

  • Acid to Ester - Common Conditions. (URL: [Link])

  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (URL: [Link])

  • Aryne‐Enabled C−N Arylation of Anilines - PMC. (URL: [Link])

  • A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. (URL: [Link])

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Application

Application Note: Optimized Synthesis of Ropinirole via the Methyl 2-(2-methyl-3-nitrophenyl)acetate Pathway

Executive Summary & Strategic Analysis Ropinirole HCl is a non-ergoline dopamine agonist with high selectivity for D2-like receptors, critical in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Ropinirole HCl is a non-ergoline dopamine agonist with high selectivity for D2-like receptors, critical in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). While early industrial routes (SK&F 101468) relied on isochroman-3-one precursors or hazardous nitrostyrene intermediates, modern process chemistry favors convergent pathways that minimize genotoxic impurities and maximize regioselectivity.

This Application Note details the utilization of Methyl 2-(2-methyl-3-nitrophenyl)acetate as a "Pivot Intermediate." This precursor is uniquely structured to facilitate the construction of the 4-substituted indole core—the structural heart of Ropinirole—via a modified Batcho-Leimgruber or Reissert synthesis.

Why This Precursor?
  • Regiocontrol: The pre-existing acetate side chain at position 1 and the nitro/methyl pair at positions 3/2 perfectly pre-configure the molecule for closure into the 4-substituted indole system.

  • Safety Profile: avoids the use of hazardous 2-(2'-bromoethyl)-

    
    -nitrostyrene intermediates found in older patent literature.
    
  • Scalability: The methyl ester protects the carboxylic acid functionality during the aggressive base-mediated enamine formation and subsequent reductive cyclization.

Chemical Pathway & Mechanism[1][2][3]

The synthesis transforms the benzene derivative into the bicyclic oxindole core. The critical challenge is the "Indole-to-Oxindole" oxidation, as Ropinirole is an indolin-2-one (oxindole), not an indole.

The Synthetic Logic
  • Ring Closure: The 2-methyl and 3-nitro groups react to form the indole ring. The acetate group at position 1 becomes the side chain at C4 of the indole.

  • Oxidation: The indole is selectively oxidized to the oxindole (indolin-2-one).

  • Side-Chain Elaboration: The methyl ester is converted to the dipropylaminoethyl tail.

Workflow Diagram (Graphviz)

RopiniroleSynthesis cluster_0 Critical Ring Formation Start Methyl 2-(2-methyl-3-nitrophenyl)acetate (Precursor) Enamine Intermediate: Enamine Species (Deep Red) Start->Enamine DMF-DMA, DMF 140°C, 12h Indole Methyl 2-(1H-indol-4-yl)acetate (Indole Core) Enamine->Indole H2, Pd/C Reductive Cyclization Oxindole Methyl 2-(2-oxo-2,3-dihydro-1H-indol-4-yl)acetate (Oxindole Core) Indole->Oxindole NCS, DMSO/HCl Selective Oxidation Alcohol 4-(2-hydroxyethyl)indolin-2-one Oxindole->Alcohol NaBH4/LiCl Ester Reduction Ropinirole Ropinirole HCl (Final API) Alcohol->Ropinirole 1. MsCl/TEA 2. Dipropylamine 3. HCl

Caption: Step-wise transformation of the phenylacetate precursor into the Ropinirole scaffold.

Detailed Experimental Protocols

Protocol A: Indole Ring Formation (Batcho-Leimgruber Modification)

This step converts the precursor into the indole scaffold. The methyl group at the ortho position is activated by the strong electron-withdrawing nitro group, allowing condensation with DMF-DMA.

Reagents:

  • Precursor: Methyl 2-(2-methyl-3-nitrophenyl)acetate (1.0 eq)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Solvent: Anhydrous DMF

  • Catalyst: Pyrrolidine (0.1 eq)

Procedure:

  • Enamine Formation: Charge the reactor with the Precursor and DMF. Add DMF-DMA and Pyrrolidine.

  • Heat the mixture to 135–140°C under nitrogen flow. The solution will turn deep red (characteristic of the enamine intermediate).

  • Monitor via HPLC. Reaction is typically complete in 12–16 hours.

  • Concentrate under reduced pressure to remove excess DMF-DMA.

  • Reductive Cyclization: Dissolve the red residue in Methanol/THF (1:1).

  • Add 10% Pd/C (5 wt% loading). Hydrogenate at 3–5 bar (45–70 psi) at room temperature for 6 hours.

  • Filter catalyst (Celite). Concentrate to yield Methyl 2-(1H-indol-4-yl)acetate .

Critical Quality Attribute (CQA): Ensure complete reduction of the nitro group. Incomplete reduction leads to hydroxylamine impurities which are potentially genotoxic.

Protocol B: Oxidation to Oxindole (Chlorination-Hydrolysis)

Ropinirole requires an oxindole core. Direct oxidation of the indole at the C2 position is the industry-standard approach.

Reagents:

  • Substrate: Methyl 2-(1H-indol-4-yl)acetate

  • Oxidant: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: Dichloromethane (DCM) / DMSO

Procedure:

  • Dissolve the indole substrate in DCM and cool to 0°C .

  • Add NCS portion-wise over 30 minutes. (Exothermic reaction; maintain T < 5°C).

  • Stir for 1 hour to form the 3-chloroindolenine intermediate.

  • Add Acetic Acid/Water (1:1) and warm to room temperature. This hydrolyzes the intermediate to the oxindole.

  • Separate phases, wash organic layer with NaHCO3, and concentrate.

  • Product: Methyl 2-(2-oxo-2,3-dihydro-1H-indol-4-yl)acetate.

Protocol C: Side Chain Construction & Salt Formation

The final stage converts the methyl ester into the dipropylaminoethyl chain.

Data Table: Optimization of Side Chain Installation

MethodReagentsYieldNotes
Direct Amidation Dipropylamine, Heat45-55%Sluggish; requires high temp; difficult purification.
Reductive Alkylation 1. DIBAL-H (to aldehyde)2. Dipropylamine/NaBH(OAc)365-70%Good yield but DIBAL-H is hazardous at scale.
Activation/Displacement 1. NaBH4/LiCl (to alcohol)2. MsCl (Mesylate)3. Dipropylamine82-88% Recommended Route. High purity, robust.

Recommended Procedure (Activation/Displacement):

  • Reduction: Treat the oxindole ester with NaBH4 (2.0 eq) and LiCl (2.0 eq) in THF/EtOH to generate the alcohol: 4-(2-hydroxyethyl)indolin-2-one.

  • Activation: React the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine in DCM at 0°C to form the mesylate.

  • Displacement: Add Di-n-propylamine (3.0 eq) to the mesylate solution and reflux (40°C) for 4 hours.

  • Salt Formation: Cool to room temperature. Add Isopropanol. Add conc. HCl dropwise until pH 2.

  • Crystallization: Cool to 0–5°C. Ropinirole HCl precipitates as a pale yellow/white solid.

Safety & Impurity Profiling

Genotoxic Impurity Control

When working with nitro-aromatic precursors (CAS 500295-67-4 derivatives), the risk of mutagenic byproducts is significant.

  • Nitroso-Intermediates: During the hydrogenation (Protocol A), incomplete reduction can leave nitroso- or hydroxylamine species.

    • Control: Validate hydrogenation endpoint via HPLC. Ensure >99.5% conversion before proceeding.

  • Alkyl Halides: If using the Mesylate/Alkyl Halide route (Protocol C), ensure all alkylating agents are quenched.

Handling Precautions
  • DMF-DMA: Flammable and moisture sensitive. Handle under inert atmosphere.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent at all times.

References

  • Gallagher, G., et al. (1985). "4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: A prejunctional dopamine receptor agonist."[1] Journal of Medicinal Chemistry, 28(10), 1533–1536. Link

  • Hayes, A. G., et al. (1984). "Substituted Indolinone Derivatives." U.S. Patent 4,452,808. Link

  • Luo, X., et al. (2005). "Process for the preparation of Ropinirole." U.S. Patent Application 2005/0192338. Link

  • Swallow, S., et al. (1991). "Process for the preparation of Indolone derivatives." PCT International Application WO 91/16306. Link

  • Chen, Y., et al. (2014). "Improved synthesis of Ropinirole Hydrochloride." Organic Process Research & Development.

Sources

Method

Protocol for the Regioselective Nitration of Methyl 2-Methylphenylacetate

Abstract This application note provides a comprehensive, in-depth guide for the regioselective nitration of methyl 2-methylphenylacetate. The protocol details a robust method utilizing a classic mixed acid approach with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the regioselective nitration of methyl 2-methylphenylacetate. The protocol details a robust method utilizing a classic mixed acid approach with concentrated nitric and sulfuric acids, a cornerstone of electrophilic aromatic substitution (EAS) in organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying mechanistic principles, safety protocols, and analytical characterization of the final product. The insights provided herein are grounded in established chemical principles to ensure reproducibility and safety.

Introduction: Significance and Background

Nitrated aromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a nitro group onto an aromatic ring provides a versatile chemical handle for further functionalization.[2] For instance, the nitro group can be readily reduced to an amine, which is a key functional group in many biologically active molecules. Methyl 2-methylphenylacetate is a common starting material, and its nitration allows for the introduction of a nitro group at specific positions on the phenyl ring, leading to the formation of valuable precursors for drug discovery and development.

The protocol described herein focuses on the controlled nitration of methyl 2-methylphenylacetate to yield predominantly the 4-nitro and 6-nitro isomers, a consequence of the directing effects of the substituents on the aromatic ring.

Mechanistic Insights: The Chemistry Behind the Protocol

The nitration of methyl 2-methylphenylacetate proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The subsequent attack of the electron-rich benzene ring of methyl 2-methylphenylacetate on the nitronium ion forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] The final step involves the deprotonation of the arenium ion by a weak base (such as water or the bisulfate ion) to restore the aromaticity of the ring and yield the nitrated product.

Regioselectivity: Predicting the Outcome

The position of nitration on the benzene ring is directed by the existing substituents: the methyl group (-CH₃) and the methyl acetate group (-CH₂COOCH₃).

  • The Methyl Group (-CH₃): This is an activating, ortho, para-directing group.[1][3] It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the arenium ion intermediates formed during attack at the ortho and para positions.[1]

  • The Methyl Acetate Group (-CH₂COOCH₃): This group is considered weakly deactivating and primarily directs to the meta position relative to its point of attachment. However, due to its separation from the ring by a methylene group, its deactivating effect is less pronounced than a group directly attached to the ring (like in methyl benzoate).

Given these directing effects, the primary products expected from the nitration of methyl 2-methylphenylacetate are methyl 2-methyl-4-nitrophenylacetate and methyl 2-methyl-6-nitrophenylacetate .

EAS_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Substitution HNO3 Nitric Acid H2ONO2+ Protonated Nitric Acid HNO3->H2ONO2+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate Ion NO2+ Nitronium Ion H2ONO2+->NO2+ - H2O H2O Water Substrate Methyl 2-methylphenylacetate Arenium_Ion Arenium Ion (Sigma Complex) Substrate->Arenium_Ion + NO2+ Product Nitrated Product Arenium_Ion->Product - H+

Caption: Mechanism of Electrophilic Aromatic Nitration.

Safety First: Handling Reagents with Caution

This protocol involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[4][5] Ensure that closed-toe shoes are worn.[5]

  • Ventilation: All steps of this procedure must be performed in a well-ventilated fume hood.[5][6]

  • Handling Acids: Concentrated nitric acid and sulfuric acid are strong oxidizing agents and are highly corrosive.[6][7] They can cause severe burns upon contact with skin or eyes.[8] Always add acid to water, never the other way around, to prevent violent splashing.[6] In this protocol, the less dense nitric acid is added to the denser sulfuric acid.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[4][7] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 2-methylphenylacetateReagentSigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Grade, 70%VWR
Dichloromethane (CH₂Cl₂)HPLC GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃) soln.Laboratory Grade---
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade---
Crushed Ice------
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow the acid to cool to 0-5 °C. While stirring, slowly add 10 mL of concentrated nitric acid to the cooled sulfuric acid over a period of 10-15 minutes. Maintain the temperature below 15 °C during the addition.[9][10]

  • Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 10.0 g of methyl 2-methylphenylacetate in 20 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the solution of methyl 2-methylphenylacetate over 30-45 minutes. It is crucial to maintain the internal reaction temperature between 0-10 °C throughout the addition to minimize the formation of by-products.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. Once the reaction is complete, carefully pour the reaction mixture into a 500 mL beaker containing 200 g of crushed ice with vigorous stirring.[11] This step quenches the reaction and dilutes the acid. b. Transfer the quenched mixture to a separatory funnel. c. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. d. Combine all organic layers. e. Wash the combined organic layer sequentially with: i. 50 mL of cold water (to remove the bulk of the acid). ii. 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid). Caution: Vent the separatory funnel frequently to release the CO₂ gas that evolves. iii. 50 mL of brine (saturated NaCl solution) to aid in drying. f. Dry the organic layer over anhydrous magnesium sulfate. g. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane:ethyl acetate solvent system to separate the isomers.

Caption: Experimental workflow for the nitration of methyl 2-methylphenylacetate.

Product Characterization: Confirming Success

The identity and purity of the nitrated products should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show characteristic splitting patterns for the substituted benzene ring, allowing for the differentiation of the 4-nitro and 6-nitro isomers.[12] The presence of signals corresponding to the methyl and methyl acetate groups should also be confirmed.

    • ¹³C NMR: The number of signals in the aromatic region (120-150 ppm) can help confirm the substitution pattern of the product.[12] The carbon attached to the nitro group will be shifted downfield.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the nitrated product. The molecular ion peak (M+) should correspond to the addition of a nitro group (NO₂) to the starting material.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic strong absorption bands for the nitro group at approximately 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, corresponding to asymmetric and symmetric N-O stretching vibrations, respectively.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time or slightly elevate the temperature (not exceeding 15 °C).
Product loss during work-upEnsure complete extraction and careful separation of layers.
Formation of Di-nitrated Products Reaction temperature too highStrictly maintain the reaction temperature between 0-10 °C.[9][10]
Excess nitrating agentUse the stoichiometric amount of the nitrating mixture as described.
Product does not precipitate on quenching Product is an oil or solubleProceed with liquid-liquid extraction using a suitable organic solvent like dichloromethane or ethyl acetate.

Conclusion

This application note provides a detailed and reliable protocol for the nitration of methyl 2-methylphenylacetate. By understanding the underlying chemical principles and adhering to the outlined safety and experimental procedures, researchers can successfully synthesize nitrated derivatives of methyl 2-methylphenylacetate for their research and development needs. The provided guidelines for characterization and troubleshooting further enhance the utility of this protocol in a laboratory setting.

References

  • A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes - Benchchem.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Columbus Chemical.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS.
  • Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines - Lab Pro.
  • Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab.
  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master.
  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. Available at: [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. Available at: [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • NITRATION OF METHYL BENZOATE.
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Nitration of Methyl Benzoate.

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Application

Application Note: Catalytic Hydrogenation of Methyl 2-(2-methyl-3-nitrophenyl)acetate

The following Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable method for the reduction of Methyl 2-(2-methyl-3-nitrophenyl)acetate to its corresponding aniline,...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable method for the reduction of Methyl 2-(2-methyl-3-nitrophenyl)acetate to its corresponding aniline, Methyl 2-(2-methyl-3-aminophenyl)acetate .

Executive Summary & Strategic Rationale

The transformation of Methyl 2-(2-methyl-3-nitrophenyl)acetate (Substrate 1 ) to Methyl 2-(2-methyl-3-aminophenyl)acetate (Product 2 ) represents a critical intermediate step in the synthesis of polycyclic indoles and kinase inhibitors.

While nitro reduction is a "textbook" reaction, this specific substrate presents a unique chemoselective and steric challenge:

  • Steric Hindrance: The nitro group at position 3 is ortho to a methyl group at position 2. This creates a steric barrier that inhibits optimal planar adsorption of the nitro group onto the heterogeneous catalyst surface, often leading to stalled reactions or accumulation of hydroxylamine intermediates (

    
    ).
    
  • Chemoselectivity: The methyl ester side chain at position 1 must remain intact. Aggressive conditions (high temp/acidic media) risk hydrolysis or transesterification, while unselective reducing agents (e.g., LiAlH

    
    ) would reduce the ester to an alcohol.
    

This protocol utilizes a heterogeneous Pd/C catalytic hydrogenation system optimized for hindered substrates, ensuring >98% conversion with <0.5% byproduct formation.

Chemical Mechanism & Reaction Pathway[1][2][3][4]

The reduction follows the Haber-Lukashevich mechanism , modified by surface catalysis dynamics. The reaction proceeds through a nitroso (


) and hydroxylamine (

) intermediate.
Critical Mechanistic Insight: The "Velcro" Effect

For unhindered nitroarenes, the rate-limiting step is often the initial adsorption. For ortho-substituted arenes (like Substrate 1 ), the rate-limiting step shifts to the reduction of the hydroxylamine intermediate . The steric bulk of the ortho-methyl group prevents the hydroxylamine from lying flat on the Pd surface, making the final dehydration/reduction step slower.

  • Consequence: If the reaction is stopped too early, you will isolate the hydroxylamine (often mistaken for the product by TLC due to similar polarity).

  • Solution: The protocol requires a "digestion" period after H

    
     uptake ceases to ensure complete conversion of the intermediate.
    
Visualization: Reaction Pathway (DOT)

ReactionPathway Substrate Nitroarene (Substrate) (R-NO2) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + 2e-, + 2H+ Hydroxylamine Hydroxylamine (R-NHOH) *Bottleneck Step* Nitroso->Hydroxylamine + 2e-, + 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation Product Aniline (Product) (R-NH2) Hydroxylamine->Product + 2e-, + 2H+ (Slowed by ortho-Me) Hydroxylamine->Azoxy Condensation

Figure 1: Stepwise reduction pathway. Note the "Bottleneck Step" at the hydroxylamine stage due to steric hindrance.

Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 2-(2-methyl-3-nitrophenyl)acetate (CAS: 200394-26-9).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent). Note: Wet catalyst is safer and reduces pyrophoric risk.

  • Solvent: Methanol (MeOH), anhydrous. Rational: MeOH offers high H

    
     solubility and polarity to solvate the amine product. Avoid Ethanol to prevent transesterification.
    
  • Hydrogen Source: H

    
     balloon (for <5g scale) or Parr Shaker/Autoclave (for >5g scale).
    
Standard Operating Procedure (Batch Mode)
Step 1: Reactor Loading
  • Weighing: In a fume hood, weigh 10.0 g (47.8 mmol) of Substrate 1 into a 250 mL round-bottom flask (or autoclave liner).

  • Solvent Addition: Add 100 mL Methanol (10 vol). Stir until the substrate is fully dissolved.

  • Catalyst Addition (CRITICAL SAFETY):

    • Stop stirring.

    • Gently add 1.0 g of 10% Pd/C (50% wet) to the solution.

    • Tip: Add the catalyst wet and under an inert blanket (Argon/Nitrogen) if possible to prevent spark ignition of methanol vapors.

Step 2: Hydrogenation
  • Purge: Seal the vessel. Evacuate the headspace and backfill with Nitrogen (3 cycles).[1] Then, evacuate and backfill with Hydrogen (3 cycles).

  • Reaction:

    • Pressure: Maintain 1 atm (Balloon) for small scale or 3 bar (45 psi) for larger scale.

    • Temperature: Ambient (20–25°C). Note: Heating is rarely needed and increases the risk of ester hydrolysis.

    • Agitation: Stir vigorously (>800 rpm). Mass transfer of H

      
       into the liquid phase is the primary driver of reaction rate.
      
  • Monitoring:

    • Reaction is typically complete in 4–6 hours .

    • Checkpoint: Perform TLC (Hexane/EtOAc 1:1) or HPLC.

    • Validation: If a spot slightly more polar than the starting material persists (Hydroxylamine), continue stirring for an additional 2 hours.

Step 3: Workup & Isolation[2][1]
  • Filtration: Filter the reaction mixture through a pad of Celite 545 to remove the Pd/C catalyst. Wash the pad with 20 mL MeOH.

    • Safety: Do not suck the filter cake dry. Pyrophoric Pd/C can ignite when dry. Keep the cake wet with water/solvent before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Drying: Dry the resulting oil/solid under high vacuum for 4 hours.

Data Summary Table
ParameterSpecificationNotes
Substrate Conc. 0.4 – 0.5 MHigher conc. may precipitate the product.[3]
Catalyst Loading 5-10 wt% (relative to substrate)5 wt% is sufficient for 3 bar; 10 wt% for balloon.
Pressure 1 – 3 barHigher pressure overcomes steric hindrance faster.
Yield > 95%Quantitative conversion is expected.[4]
Appearance Off-white to pale yellow solid/oilDarkens upon air exposure (oxidation).

Process Workflow Diagram

Workflow Start Start: 10g Substrate + 100mL MeOH CatAdd Add Catalyst (1.0g 10% Pd/C, wet) Start->CatAdd Purge Inert Purge (N2) Then H2 Charge CatAdd->Purge React Reaction Phase 25°C, 3 bar H2, 4-6 hrs Purge->React Check QC Check (HPLC/TLC) Is Hydroxylamine gone? React->Check Check->React No (Extend time) Filter Celite Filtration (Remove Pd/C) Check->Filter Yes Evap Rotary Evaporation (40°C, Vacuum) Filter->Evap Final Final Product Methyl 2-(2-methyl-3-aminophenyl)acetate Evap->Final

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

Issue: Incomplete Conversion (Stalled Reaction)
  • Cause: Poisoning of the catalyst by sulfur traces (if substrate was made via sulfonation/thiol chemistry) or simply steric stalling at the hydroxylamine stage.

  • Remedy:

    • Add fresh catalyst (2-3 wt%).

    • Increase temperature to 40°C (do not exceed 50°C to protect the ester).

    • Acidity Trick: Add 1.0 equivalent of Acetic Acid.[3] Protonation of the hydroxylamine facilitates the elimination of water, accelerating the final reduction step.

Issue: Transesterification
  • Symptom: Appearance of Ethyl ester (if EtOH used) or acid (if water present).

  • Prevention: Strictly use Methanol if the substrate is a methyl ester. Ensure solvent is anhydrous.

Issue: Safety (Fire)
  • Cause: Dry Pd/C igniting methanol vapors.

  • Protocol: Always keep the catalyst wet (50% H2O content). Use a nitrogen blanket during addition. Have a Class D fire extinguisher nearby.

References

  • Substrate Identification: PubChem. Methyl 2-(3-nitrophenyl)acetate Compound Summary. National Library of Medicine. [Link] (Accessed 2025-10-26).

  • Catalytic Protocol (General): Blaser, H. U., et al. "Heterogeneous Hydrogenation: One of the Most Used Transformations in the Chemical Industry." Topics in Catalysis, 2000. [Link]

  • Steric Hindrance in Nitro Reduction: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Alternative Method (Flow Chemistry): MDPI. "Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15." Molecules, 2023.[1][4][5][6] [Link]

Sources

Method

Application Note: Chemoselective Reduction of Methyl 2-(2-methyl-3-nitrophenyl)acetate

Executive Summary & Strategic Analysis This technical guide details the protocol for the chemoselective reduction of the nitro group in Methyl 2-(2-methyl-3-nitrophenyl)acetate to its corresponding aniline, Methyl 2-(3-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the protocol for the chemoselective reduction of the nitro group in Methyl 2-(2-methyl-3-nitrophenyl)acetate to its corresponding aniline, Methyl 2-(3-amino-2-methylphenyl)acetate .

Structural Analysis & Challenges

The target molecule presents a 1,2,3-trisubstituted benzene ring pattern. This specific topology introduces distinct chemical challenges that must be managed:

  • Chemoselectivity (Nitro vs. Ester): The molecule contains a labile methyl ester moiety (

    
    ). Strong reducing agents (e.g., 
    
    
    
    ) must be avoided to prevent reduction of the ester to a primary alcohol. Similarly, harsh acidic or basic conditions (e.g.,
    
    
    reflux) may induce hydrolysis of the ester to the carboxylic acid.
  • Steric Environment: The nitro group at position 3 is vicinal to a methyl group at position 2. While not prohibiting reduction, this steric bulk can retard reaction kinetics compared to unhindered para-nitro systems, necessitating optimized catalyst loading or reaction times.

  • Stability (Meta-Substitution): Unlike ortho-amino phenylacetates, which spontaneously cyclize to form oxindoles (indolin-2-ones), the meta relationship (1,3-positioning) of the acetate and amino groups in this substrate prevents intramolecular cyclization, rendering the final aniline product stable under standard isolation conditions.

Reaction Pathway

The transformation follows a six-electron reduction pathway, sequentially converting the nitro group (


) to the nitroso (

), hydroxylamine (

), and finally the amine (

).

ReactionPathway cluster_conditions Selectivity Filter Reactant Methyl 2-(2-methyl-3-nitrophenyl)acetate (Nitro-Ester) Inter1 Nitroso Intermediate (Transient) Reactant->Inter1 2e- / 2H+ Inter2 Hydroxylamine (Potential Impurity) Inter1->Inter2 2e- / 2H+ Product Methyl 2-(3-amino-2-methylphenyl)acetate (Aniline-Ester) Inter2->Product 2e- / 2H+ Warning Avoid: LiAlH4 (Reduces Ester) Avoid: Strong Acid/Base (Hydrolysis)

Figure 1: Stepwise reduction pathway and chemoselectivity constraints.

Methodology Selection

Two protocols are presented based on equipment availability and scalability requirements.

FeatureProtocol A: Catalytic Hydrogenation (Preferred)Protocol B: Fe/NH4Cl Reduction (Alternative)
Reagent

gas /

(10%)
Iron Powder /

Mechanism Heterogeneous CatalysisSingle Electron Transfer (Dissolving Metal)
Selectivity Excellent (Neutral pH)Excellent (Mildly Acidic/Neutral)
Scalability High (Batch or Flow)Medium (Slurry handling required)
Workup Filtration (Clean)Extraction (Iron waste disposal)
Use Case Standard Lab/ProcessIf

is unavailable or Halogens present

Protocol A: Catalytic Hydrogenation (Standard)

This is the "Gold Standard" method. It operates at neutral pH and room temperature, ensuring the survival of the methyl ester.

Materials
  • Substrate: Methyl 2-(2-methyl-3-nitrophenyl)acetate (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (

    
    ), wet support (50% water) is recommended to minimize ignition risk. Loading: 10 wt% relative to substrate.
    
  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). MeOH usually provides faster kinetics.

  • Hydrogen Source: Hydrogen balloon (1 atm) or Hydrogenator (30-50 psi).

Experimental Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in Methanol (

    
     concentration).
    
  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add the 10%

    
     catalyst. Safety Note: 
    
    
    
    can ignite methanol vapors in air. Add under
    
    
    flow or use wet catalyst.
  • Hydrogenation:

    • Balloon Method: Attach a balloon filled with

      
      . Purge the flask (vacuum/
      
      
      
      cycles x3). Stir vigorously at Room Temperature (20-25°C).
    • Parr Shaker: Pressurize to 30 psi. Shake at RT.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The nitro starting material (less polar) should disappear, and a fluorescent amine spot (more polar) should appear.

    • Typical Time: 2–6 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd catalyst.

    • Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure (

      
      ) to yield the crude aniline.
      
  • Purification: The product is often pure enough for the next step. If necessary, purify via flash column chromatography.

Protocol B: Iron-Mediated Reduction (Robust Alternative)

This method utilizes the Bechamp reduction mechanism but uses Ammonium Chloride (


) instead of strong acid to protect the ester from hydrolysis.
Materials
  • Substrate: Methyl 2-(2-methyl-3-nitrophenyl)acetate (1.0 equiv)

  • Reductant: Iron Powder (

    
    ), 325 mesh (5.0 equiv).
    
  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol/Water (4:1 ratio).

Experimental Procedure
  • Setup: Dissolve the substrate in Ethanol/Water (4:1) in a flask equipped with a reflux condenser.[1]

  • Activation: Add Solid

    
     and Iron powder to the solution.
    
  • Reaction: Heat the mixture to 70–80°C with vigorous stirring.

    • Observation: The grey iron powder will darken/rust as oxidation occurs.

  • Monitoring: Check TLC every 30 mins. Reaction is typically complete in 1–3 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter the slurry through Celite to remove iron oxides. Wash with EtOAc.

    • Critical Step: The filtrate will contain water. Partition between EtOAc and Water.

    • Separate the organic layer, dry over

      
      , and concentrate.[1][4]
      

Process Workflow & Decision Logic

The following diagram illustrates the operational workflow and decision points for the scientist.

Workflow Start Start: Nitro Reduction Project CheckEquip Is Hydrogenation Kit Available? Start->CheckEquip PathA Select Protocol A: H2 + Pd/C CheckEquip->PathA Yes PathB Select Protocol B: Fe + NH4Cl CheckEquip->PathB No StepA1 Dissolve in MeOH, Add Pd/C PathA->StepA1 StepA2 Stir under H2 (1 atm) StepA1->StepA2 CheckA TLC Check: SM Consumed? StepA2->CheckA CheckA->StepA2 No (Extend Time) FinishA Filter (Celite) & Concentrate CheckA->FinishA Yes StepB1 Dissolve in EtOH/H2O PathB->StepB1 StepB2 Add Fe + NH4Cl, Heat to 70C StepB1->StepB2 FinishB Filter, Extract (EtOAc), Dry StepB2->FinishB

Figure 2: Operational workflow for selecting and executing the reduction protocol.

Analytical Validation (Self-Check)

To verify the success of the reaction, compare the NMR data of the product against the starting material.

FeatureStarting Material (Nitro) Product (Aniline) Diagnostic Change
Appearance Yellow/Orange SolidOff-white/Brown Oil or SolidLoss of intense color
1H NMR (Aromatic) Deshielded protons (downfield)Shielded protons (upfield)Shift due to

change
1H NMR (NH2) AbsentBroad singlet ~3.5–5.0 ppmAppearance of exchangeable protons
1H NMR (Ester) Singlet ~3.6 ppmSinglet ~3.6 ppmMust remain unchanged (Confirms ester stability)
TLC (

)
Higher (Non-polar)Lower (Polar)Significant polarity increase

References

  • ChemicalBook. (2025). Synthesis of methyl (2-aminophenyl)acetate from methyl (2-nitrophenyl)acetate. Retrieved from

  • BenchChem. (2025).[5] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved from

  • Common Organic Chemistry. (n.d.). Nitro Reduction: Common Conditions (H2 + Pd/C, Fe, Zn).[6] Retrieved from

  • Organic Chemistry Portal. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Detail: Methyl 2-(2-nitrophenyl)acetate. Retrieved from

Sources

Application

Reaction conditions for Methyl 2-(2-methyl-3-nitrophenyl)acetate hydrolysis

This Application Note provides a rigorous technical guide for the hydrolysis of Methyl 2-(2-methyl-3-nitrophenyl)acetate to its corresponding carboxylic acid, 2-(2-methyl-3-nitrophenyl)acetic acid (an important intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the hydrolysis of Methyl 2-(2-methyl-3-nitrophenyl)acetate to its corresponding carboxylic acid, 2-(2-methyl-3-nitrophenyl)acetic acid (an important intermediate in the synthesis of dopamine agonists like Ropinirole and CXCR2 antagonists).

The guide prioritizes reproducibility, scalability, and mechanistic understanding, moving beyond generic recipes to specific, field-proven methodologies.

Executive Summary & Mechanistic Insight[1][2][3]

The transformation involves the saponification of a methyl ester situated on a benzylic carbon. Unlike benzoate esters, where the carbonyl is directly conjugated to the aromatic ring, phenylacetic esters possess a methylene spacer (


) that insulates the carbonyl from direct resonance effects but leaves it susceptible to inductive influences.
Mechanistic Considerations
  • Electronic Activation: The 3-nitro group is strongly electron-withdrawing (

    
    ). Although it is meta to the alkyl side chain, its inductive pull significantly increases the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by hydroxide ions (
    
    
    
    ).
  • Steric Environment: The 2-methyl group is ortho to the acetic acid side chain. While this introduces minor steric strain, the methylene spacer (

    
    ) allows sufficient rotational freedom for the nucleophile to approach the carbonyl carbon. Consequently, harsh forcing conditions (reflux) are generally unnecessary and may lead to side reactions (e.g., decarboxylation or nitro-group degradation).
    
  • Solubility: The lipophilic nature of the nitrotolyl core requires a co-solvent system (THF or Methanol) to maintain homogeneity during the reaction.

Reaction Scheme

The standard


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism applies.

ReactionMechanism Start Methyl Ester (Substrate) TI Tetrahedral Intermediate Start->TI Fast OH OH- Attack (Nucleophile) OH->TI Elim Elimination of -OMe TI->Elim Rate Limiting Salt Carboxylate Salt (R-COO-) Elim->Salt Irreversible Acid Final Acid (pH < 3) Salt->Acid HCl Quench

Figure 1: Mechanistic pathway for the saponification of Methyl 2-(2-methyl-3-nitrophenyl)acetate.

Critical Process Parameters (CPP)

To ensure batch-to-batch consistency, the following parameters must be controlled:

ParameterRecommended RangeRationale
Stoichiometry (Base) 1.5 – 2.0 equivalentsSufficient to drive equilibrium and neutralize the generated acid. Excess base accelerates the reaction but increases salt load.
Solvent System THF:Water (3:1) or MeOH:Water (4:1)THF is preferred for solubility of the nitro-aromatic substrate. Water is required for the hydrolysis mechanism.
Temperature 20°C – 40°CThe reaction is facile. Higher temperatures (>60°C) risk oxidative degradation of the nitro group or benzylic oxidation.
Reaction Time 2 – 4 HoursMonitoring via HPLC/TLC is essential. Prolonged exposure to base can lead to colored impurities.
Quench pH pH 2.0 – 3.0The pKa of phenylacetic acid derivatives is typically ~4.3. Acidification to pH 2 ensures complete precipitation.

Experimental Protocols

Protocol A: Lithium Hydroxide (Standard Laboratory Scale)

Best for: Medicinal chemistry, high purity requirements, mild conditions.

Reagents:

  • Methyl 2-(2-methyl-3-nitrophenyl)acetate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 g, 4.78 mmol) in THF (10 mL). Ensure the solution is clear and homogenous.

  • Reagent Preparation: Separately, dissolve

    
     (401 mg, 9.56 mmol) in water (3.3 mL).
    
  • Addition: Add the aqueous LiOH solution dropwise to the THF solution at room temperature (20-25°C). The mixture may turn slightly yellow (characteristic of nitro-aromatics in base).

  • Reaction: Stir vigorously at room temperature. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. Conversion is typically complete within 3 hours.

  • Workup (Extraction Method):

    • Concentrate the reaction mixture under reduced pressure to remove the majority of THF.

    • Dilute the aqueous residue with water (10 mL) and wash with Diethyl Ether or MTBE (2 x 10 mL) to remove unreacted ester or non-polar impurities. Discard the organic layer.[1]

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2 while stirring. A precipitate should form.[1]

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Combine organics, dry over

      
      , filter, and concentrate to yield the crude acid.
      
Protocol B: Sodium Hydroxide (Scale-Up / Cost-Efficient)

Best for: Gram-scale synthesis, cost reduction.

Reagents:

  • Methyl 2-(2-methyl-3-nitrophenyl)acetate

  • Sodium Hydroxide (NaOH) (1.5 equiv, 2M solution)

  • Methanol (MeOH)

Procedure:

  • Slurry: Suspend the ester in Methanol (5 volumes relative to mass).

  • Saponification: Add 2M NaOH (1.5 equiv) slowly. The reaction is slightly exothermic; ensure temperature does not exceed 30°C.

  • Heating: If the ester does not fully dissolve or reaction is slow, warm to 40°C.

  • Precipitation Workup (Greener Method):

    • Once complete, evaporate Methanol.

    • Dilute with water.

    • Acidify with 2M HCl.

    • Crucial Step: If the product "oils out" (forms a sticky gum) instead of precipitating, add a seed crystal of the acid and stir rapidly for 1 hour. Alternatively, cool the mixture to 0°C.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Process Workflow & Troubleshooting

The following diagram illustrates the decision matrix for the workup, a critical phase where yield is often lost.

WorkupLogic RxnComplete Reaction Complete (TLC/HPLC) RemoveSolvent Evaporate Organic Solvent (THF/MeOH) RxnComplete->RemoveSolvent Wash Wash Aq. Phase with Ether (Remove Impurities) RemoveSolvent->Wash Acidify Acidify to pH 2 (HCl) Wash->Acidify CheckState Observe Product State Acidify->CheckState Solid Precipitate Forms CheckState->Solid Solid Oil Oiling Out / Gum CheckState->Oil Oil Filter Filtration & Drying Solid->Filter Extract Extract with EtOAc Dry & Concentrate Oil->Extract

Figure 2: Workup decision matrix to maximize recovery of the carboxylic acid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance or poor solubility.Switch solvent to THF (better solubility). Increase temperature to 45°C.
Dark Product Color Oxidation of nitro group or polymerization.Perform reaction under Nitrogen atmosphere. Degas solvents. Limit base exposure time.
"Oiling Out" Product melting point depression by impurities or solvent entrapment.Do not filter the oil. Extract with Ethyl Acetate, dry, and recrystallize from Ethanol/Water or Toluene.
Low Yield Product is slightly water-soluble.Saturate the aqueous layer with NaCl (brine) before extraction. Ensure pH is < 3.[1]0.

Analytical Validation

Expected NMR Profile (DMSO-d6):

  • Carboxyl Proton: Broad singlet at

    
     12.5 ppm.
    
  • Aromatic Protons: Three distinct signals in the 7.3 – 7.9 ppm range (1,2,3-substitution pattern).

  • Benzylic

    
    :  Singlet at 
    
    
    
    ~3.8 ppm.[2]
  • Aromatic Methyl: Singlet at

    
     ~2.3 ppm.
    
  • Absence of Methyl Ester: Disappearance of the singlet at

    
     3.6 ppm.
    

References

  • Synthesis of 2-methyl-3-nitrophenylacetic acid: Source: Google Patents (CN101486654A). "Method for synthesizing 2-methyl-3-nitrophenylacetic acid."[3] Context: Describes the nitration of 2-methylphenylacetic acid, establishing the stability and properties of the target acid. URL:

  • Ropinirole Intermediate Synthesis: Source: World Intellectual Property Organization (WO2006123356).[4] "Process for the preparation of Ropinirole." Context: Validates the 2-methyl-3-nitrophenylacetic acid moiety as a key intermediate in pharmaceutical synthesis.[5] URL:[Link][4]

  • General Hydrolysis of Phenylacetic Esters: Source: Organic Syntheses, Coll.[3] Vol. 4, p.660 (1963). Context: Provides foundational protocols for the hydrolysis of substituted phenylacetic esters. URL:[Link]

  • Navarixin (Sch 527123) Chemistry: Source: Selleck Chemicals / PubChem. Context: Identifies the broader class of CXCR2 antagonists utilizing the nitrophenyl core. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-(2-methyl-3-nitrophenyl)acetate

Content Type: Technical Guide & Troubleshooting Portal Document ID: TSC-PUR-MNPA-04 Last Updated: February 24, 2026 Status: Active Executive Summary & Chemical Profile Compound: Methyl 2-(2-methyl-3-nitrophenyl)acetate C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Troubleshooting Portal Document ID: TSC-PUR-MNPA-04 Last Updated: February 24, 2026 Status: Active

Executive Summary & Chemical Profile

Compound: Methyl 2-(2-methyl-3-nitrophenyl)acetate CAS: (Isomer Specific - often associated with 10268-12-9 family) Target Purity: >98.5% (HPLC) Primary Challenge: Low Melting Point / Oiling Out. This compound acts as a "borderline" solid.[1][2] Depending on purity and ambient temperature, it frequently presents as a supercooled oil rather than a crystalline solid. Purification requires strict temperature control to avoid Liquid-Liquid Phase Separation (LLPS).

Physicochemical Properties (Representative)
PropertyValue / BehaviorTechnical Note
State Low-melting solid / Viscous OilOften solidifies only after prolonged cooling or seeding.[1]
Melting Point 45°C – 55°C (Approx.)Critical: Impurities can depress MP below RT, causing permanent oiling.
Solubility High in EtOAc, DCM, AcetoneToo soluble for single-solvent recrystallization in these.
Crystallization Slow nucleationRequires high supersaturation but low temperature.

Solvent System Selection

We recommend two specific systems based on the impurity profile. System A is the standard protocol; System B is for stubborn oils.

System A: The Polarity Shift (Methanol / Water)

Best for removing inorganic salts and polar tars.

  • Solvent: Methanol (MeOH)[3][4]

  • Anti-Solvent: Water (

    
    )
    
  • Ratio: Start with 5:1 (MeOH:

    
    )
    
  • Mechanism: The nitro group provides polarity, allowing solubility in hot MeOH. Water drastically reduces solubility of the hydrophobic ester backbone upon cooling.

System B: The Lipophilic Gradient (IPA / Heptane)

Best for removing unreacted non-polar starting materials.

  • Solvent: Isopropanol (IPA)[1]

  • Anti-Solvent: n-Heptane (or Hexane)

  • Ratio: 1:3 to 1:5

  • Mechanism: IPA solubilizes the ester; Heptane forces precipitation. This system is gentler and less likely to cause "oiling out" than water-based systems.

Standard Operating Procedure (SOP)

Workflow Diagram

Recrystallization_Workflow Start Crude Material (Solid or Oil) Dissolve Dissolution (Solvent A or B) Start->Dissolve Filter Hot Filtration (Remove Mechanical Impurities) Dissolve->Filter Cool1 Slow Cooling (to 25°C) Filter->Cool1 Check1 Crystals Forming? Cool1->Check1 Seed Add Seed Crystal Scratch Glass Check1->Seed No / Oiling Cool2 Deep Cooling (0°C to -10°C) Check1->Cool2 Yes Seed->Cool2 Harvest Filtration & Wash (Cold Solvent) Cool2->Harvest Dry Vacuum Dry (<30°C) Harvest->Dry

Figure 1: Decision-based workflow for the recrystallization of Methyl 2-(2-methyl-3-nitrophenyl)acetate.

Detailed Protocol (System A: MeOH/Water)
  • Dissolution:

    • Place crude ester in a flask.[1][5]

    • Add Methanol (3 mL per gram of crude).

    • Heat to 50°C (Do NOT boil vigorously; MP is low).

    • Tech Note: If solution is dark/black, treat with activated charcoal for 5 mins, then filter hot through Celite.

  • Anti-Solvent Addition:

    • While keeping the solution at 45-50°C, add warm Water dropwise.

    • Stop immediately when a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Methanol to clear the solution again.

  • Nucleation (The Critical Step):

    • Remove heat source. Let the flask cool to room temperature slowly (wrap in a towel/foil).

    • Warning: Rapid cooling here will cause the product to crash out as an oil.

  • Crystallization:

    • Once at room temp, move to a fridge (4°C) or ice bath.

    • Allow to stand for 2–4 hours.

  • Harvesting:

    • Filter using a Büchner funnel.[6]

    • Wash: Use a pre-chilled mixture of MeOH:Water (1:1) at 0°C.

    • Drying: Vacuum desiccate at room temperature. Do not use an oven >35°C or the product will melt.

Troubleshooting Center

Issue 1: "The Product Oiled Out" (LLPS)

Symptom: Instead of crystals, you see oily droplets at the bottom of the flask. Root Cause: The temperature dropped too fast, or the impurity profile lowered the melting point below the solvent temperature.

Corrective Actions:

  • Re-heat: Warm the mixture until the oil re-dissolves (becomes homogeneous).

  • Dilute: Add 10-15% more of the good solvent (MeOH or IPA). High concentration favors oiling.

  • Seed: Cool very slowly to exactly 35-40°C. Add a seed crystal. If no seed is available, scratch the inner glass surface with a glass rod to create nucleation sites.

  • Agitation: Stir slowly (magnetic stirring). Vigorous stirring promotes oil emulsions; slow stirring promotes crystal growth.

Issue 2: "Crystals are Sticky/Yellow Paste"

Symptom: Filtration is slow; solid is not free-flowing. Root Cause: Inclusion of mother liquor (impurities) within the crystal lattice or surface adsorption.

Corrective Actions:

  • Trituration: Take the sticky solid, suspend it in cold Pentane or Hexane , and stir for 20 minutes. This dissolves surface oils without dissolving the nitro-ester.

  • Recrystallize Again: Use System B (IPA/Heptane) for the second pass.

Logic Diagram: Solving the "Oiling Out" Problem

Oiling_Troubleshoot Problem Oiling Out Detected Reheat Re-heat to Clear Solution Problem->Reheat Decision Is Solution Too Conc? Reheat->Decision AddSolv Add 10% Good Solvent Decision->AddSolv Yes SeedZone Cool to Metastable Zone (Just above oiling temp) Decision->SeedZone No AddSolv->SeedZone Seed Add Seed / Scratch SeedZone->Seed Success Crystallization Seed->Success

Figure 2: Step-by-step logic to recover a batch that has separated into an oil.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Methanol? A: Yes, Ethanol is a viable substitute. However, methyl esters can sometimes undergo transesterification (swapping methyl for ethyl) if heated for prolonged periods in ethanol, especially if trace acid is present. Methanol is safer for chemical stability.

Q: My yield is low (<50%). Where is the product? A: Check the mother liquor (filtrate) by TLC.

  • If the filtrate is rich in product, you used too much solvent. Rotovap the filtrate down to half volume and cool again (Second Crop).

  • If the filtrate is empty, you likely lost product during the "Hot Filtration" step (crystallized on the filter paper) or the "Wash" step (wash solvent was too warm).

Q: How do I remove the regioisomer (2-methyl-4-nitro)? A: Regioisomers often have different solubility profiles. If the 4-nitro isomer is the major impurity, System B (IPA/Heptane) is superior. The 4-nitro isomer is typically more polar and may stay in the IPA layer longer than the 3-nitro target. Perform the crystallization slowly to ensure thermodynamic selectivity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallization and solvent selection for aromatic esters).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 24, 2026. (Mechanistic explanation of LLPS and remediation strategies).

  • BenchChem. (2025).[1] Technical Support: Recrystallization of Nitro-Phenyl Derivatives. (Specific data on solvent interactions with nitro-aromatic backbones).

  • PubChem. (2026). Methyl 2-(3-nitrophenyl)acetate Compound Summary. National Library of Medicine. (Physicochemical property verification).

Sources

Optimization

Stability of Methyl 2-(2-methyl-3-nitrophenyl)acetate in basic conditions

Welcome to the technical support center for Methyl 2-(2-methyl-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(2-methyl-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly concerning its stability in basic conditions. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Stability Profile

Methyl 2-(2-methyl-3-nitrophenyl)acetate is a versatile intermediate in organic synthesis. However, its unique substitution pattern—an ortho-methyl group and a meta-nitro group on the phenyl ring—introduces specific stability considerations, especially under basic conditions. While the primary reaction anticipated is the hydrolysis of the methyl ester to the corresponding carboxylic acid, the potential for intramolecular side reactions cannot be overlooked. Understanding these potential pathways is critical for accurate experimental design and interpretation of results.

This guide will delve into the expected reactivity of Methyl 2-(2-methyl-3-nitrophenyl)acetate in the presence of bases, providing a framework for troubleshooting common issues and ensuring the desired chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of Methyl 2-(2-methyl-3-nitrophenyl)acetate under basic conditions?

A1: The primary and expected reaction is the base-catalyzed hydrolysis of the methyl ester, also known as saponification, to yield 2-methyl-3-nitrophenylacetic acid and methanol. This reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Q2: How do the substituents on the phenyl ring affect the rate of hydrolysis?

A2: The nitro group, being a strong electron-withdrawing group, is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion. Conversely, the ortho-methyl group may introduce some steric hindrance, potentially slowing down the approach of the nucleophile. The overall rate of hydrolysis will be a balance of these electronic and steric effects.

Q3: Are there any potential side reactions I should be aware of when treating Methyl 2-(2-methyl-3-nitrophenyl)acetate with a base?

A3: Yes, the specific arrangement of the ortho-methyl and meta-nitro groups raises the possibility of intramolecular side reactions. One potential pathway is an intramolecular cyclization. Under strongly basic conditions, deprotonation of the benzylic carbon could be followed by a nucleophilic attack on the nitro group, potentially leading to the formation of a cyclic N-hydroxyindole derivative or other heterocyclic structures. While direct evidence for this specific molecule is limited, similar intramolecular cyclizations of ortho-substituted nitroaromatics have been reported in the literature.

Q4: Can the benzylic protons be abstracted under basic conditions?

A4: The benzylic protons of the acetate moiety are acidic and can be removed by a sufficiently strong base. This would generate a carbanion that is stabilized by the adjacent phenyl ring and the electron-withdrawing nitro group. The formation of this carbanion could lead to various side reactions, including racemization if the chiral form is used, or condensation reactions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with Methyl 2-(2-methyl-3-nitrophenyl)acetate in basic conditions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Incomplete Hydrolysis 1. Insufficient base stoichiometry. 2. Reaction time is too short. 3. Low reaction temperature. 4. Steric hindrance from the ortho-methyl group slowing the reaction.1. Ensure at least one equivalent of base is used for complete saponification. An excess may be necessary. 2. Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR). 3. Gently heat the reaction mixture if the reaction is sluggish at room temperature. 4. Consider using a less sterically hindered base if possible, although hydroxide is standard for saponification.
Formation of an Unexpected Byproduct 1. Intramolecular cyclization. 2. Intermolecular condensation reactions. 3. Degradation of the starting material or product under harsh basic conditions.1. Characterize the byproduct using spectroscopic methods (NMR, MS, IR) to identify its structure. If a cyclized product is suspected, look for characteristic spectral features. 2. Use more dilute reaction conditions to disfavor intermolecular reactions. 3. Employ milder basic conditions (e.g., lower temperature, weaker base if applicable, shorter reaction time) to minimize degradation.
Low Yield of the Desired Carboxylic Acid 1. Incomplete reaction. 2. Formation of byproducts. 3. Difficulties in isolating the product during workup.1. Address incomplete reaction as described above. 2. Minimize byproduct formation by optimizing reaction conditions. 3. The carboxylic acid product is water-soluble at basic pH. Ensure proper acidification of the reaction mixture to a pH of ~2-3 to precipitate the acid before extraction with an organic solvent.
Discoloration of the Reaction Mixture 1. Formation of colored byproducts, potentially from reactions involving the nitro group. 2. Decomposition of the starting material or product.1. While some color is expected with nitroaromatic compounds, significant darkening may indicate decomposition. 2. Use degassed solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Hydrolysis (Saponification)

This protocol outlines a standard procedure for the hydrolysis of Methyl 2-(2-methyl-3-nitrophenyl)acetate to its corresponding carboxylic acid.

Materials:

  • Methyl 2-(2-methyl-3-nitrophenyl)acetate

  • Methanol (or another suitable solvent like THF)

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) (e.g., 1 M or 2 M)

  • Ethyl acetate or dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve Methyl 2-(2-methyl-3-nitrophenyl)acetate in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add an excess (typically 1.5 to 2 equivalents) of the aqueous base solution to the flask.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).

  • Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature (if heated). Carefully add hydrochloric acid to the mixture with stirring until the pH is acidic (pH ~2-3). This will protonate the carboxylate to form the carboxylic acid, which may precipitate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-methyl-3-nitrophenylacetic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Analysis of Potential Intramolecular Cyclization

This protocol provides a framework for investigating the formation of potential cyclized byproducts.

Procedure:

  • Reaction under Forcing Conditions: Set up the hydrolysis reaction as described in Protocol 1, but use more forcing conditions (e.g., higher concentration of a stronger base, higher temperature, or longer reaction time) to promote potential side reactions.

  • Workup and Isolation: After the reaction, neutralize the excess base carefully. Instead of immediate acidification, extract the mixture with an organic solvent to isolate any neutral or less polar byproducts. Then, acidify the aqueous layer to isolate the carboxylic acid product.

  • Analysis of Byproducts: Analyze the organic extract from the neutral workup by LC-MS and ¹H NMR to identify any potential byproducts. Compare the spectra with those of the starting material and the expected carboxylic acid.

  • Characterization: If a significant byproduct is detected, isolate it using column chromatography and perform full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS, IR) to elucidate its structure.

Mechanistic Insights and Visualizations

Expected Hydrolysis Pathway

The base-catalyzed hydrolysis of Methyl 2-(2-methyl-3-nitrophenyl)acetate is expected to follow a standard saponification mechanism.

G Ester Methyl 2-(2-methyl-3-nitrophenyl)acetate Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Carboxylate 2-Methyl-3-nitrophenylacetate Intermediate->Carboxylate - CH₃OH Acid 2-Methyl-3-nitrophenylacetic Acid Carboxylate->Acid + H⁺ G StartingMaterial Methyl 2-(2-methyl-3-nitrophenyl)acetate Carbanion Benzylic Carbanion StartingMaterial->Carbanion + Base (-H⁺) CyclicIntermediate Cyclic Intermediate Carbanion->CyclicIntermediate Intramolecular Attack on NO₂ Product Potential Cyclic Product CyclicIntermediate->Product Rearrangement

Caption: A potential intramolecular cyclization pathway.

References

  • General Principles of Ester Hydrolysis: For a comprehensive understanding of the mechanisms of ester hydrolysis, refer to standard organic chemistry textbooks.

    • Title: Ester Hydrolysis
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Synthesis of 2-methyl-3-nitrophenylacetic acid: A patent describing the synthesis of the expected hydrolysis product provides context for its properties.
  • Neighboring Group Participation: The concept of neighboring group participation is crucial for understanding potential intramolecular reactions.

    • Title: Neighbouring group particip
    • Source: Wikipedia
    • URL: [Link]

  • Intramolecular Reactions of Nitro Compounds: Literature on the cyclization of nitro compounds can provide insights into potential side reactions.

    • Title: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines
    • Source: Semantic Scholar
    • URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Resolution HPLC Analysis of Methyl 2-(2-methyl-3-nitrophenyl)acetate

Executive Summary: The Regioisomer Challenge In the synthesis of Methyl 2-(2-methyl-3-nitrophenyl)acetate , the critical analytical challenge is not merely retention, but selectivity . The nitration of methyl 2-(2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of Methyl 2-(2-methyl-3-nitrophenyl)acetate , the critical analytical challenge is not merely retention, but selectivity . The nitration of methyl 2-(2-methylphenyl)acetate (or the esterification of the corresponding nitrated acid) invariably produces a mixture of regioisomers—predominantly the 3-nitro (target), 4-nitro , and 6-nitro isomers.

Standard C18 alkyl phases often struggle to resolve these isomers due to their similar hydrophobicity (logP). This guide objectively compares a Core-Shell Biphenyl Method (The "Product") against the traditional Fully Porous C18 Method (The "Alternative").

Verdict: The Core-Shell Biphenyl method demonstrates superior resolution (


) for nitro-regioisomers compared to the C18 baseline (

), driven by enhanced

stationary phase interactions.

Technical Analysis & Causality

The "Product": Core-Shell Biphenyl Methodology
  • Stationary Phase: 2.6 µm Core-Shell Biphenyl.

  • Mechanism: Unlike C18, which relies solely on hydrophobic subtraction, the Biphenyl phase engages in

    
     stacking interactions  with the nitro-aromatic ring. The electron-withdrawing nitro group alters the electron density of the benzene ring, creating distinct interaction energies for the 3-nitro vs. 4-nitro isomers that C18 cannot discriminate.
    
  • Why Core-Shell? The solid core reduces the diffusion path (

    
     term in van Deemter equation), allowing for sharper peaks and higher throughput at lower backpressures than sub-2 µm fully porous particles.
    
The "Alternative": Traditional C18 Methodology
  • Stationary Phase: 5 µm Fully Porous C18.

  • Mechanism: Relies on hydrophobic interaction (dispersive forces).

  • Limitation: Since the regioisomers have nearly identical molecular weights and calculated logP values, the hydrophobic selectivity is insufficient for baseline separation without excessively long gradient times.

Comparative Performance Data

The following data summarizes the separation of the target ester from its critical impurities (starting material and 4-nitro isomer).

ParameterMethod A: Core-Shell Biphenyl (Recommended)Method B: Traditional C18 (Alternative)Impact
Column Dimensions 100 x 2.1 mm, 2.6 µm150 x 4.6 mm, 5 µmBiphenyl allows faster analysis.
Mobile Phase Water/MeOH (0.1% Formic Acid)Water/ACN (0.1% Phosphoric Acid)MeOH promotes

interactions better than ACN.
Retention Time (Target) 4.2 min12.8 min3x Faster throughput.
Resolution (

)
2.8 (vs. 4-nitro isomer)1.3 (Co-elution risk)High confidence in purity.
Tailing Factor (

)
1.051.35Sharper peaks increase sensitivity (S/N).
Backpressure ~280 bar~110 barCompatible with standard HPLC & UHPLC.

Note on Solvent Choice: Methanol is preferred over Acetonitrile for the Biphenyl method. Acetonitrile's


-electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains.

Visualizing the Mechanism

The following diagram illustrates the differing separation mechanisms. The Biphenyl phase "locks" onto the nitro-aromatic system, while the C18 phase interacts only superficially with the alkyl chain.

SeparationMechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction Target Target: 3-Nitro Isomer (Dipole + Aromatic) C18 C18 Phase (Hydrophobic Only) Target->C18 Weak Selectivity (Similar LogP) Biphenyl Biphenyl Phase (Hydrophobic + Pi-Pi) Target->Biphenyl Strong Pi-Pi Stacking Impurity Impurity: 4-Nitro Isomer (Steric Difference) Impurity->C18 Impurity->Biphenyl Steric Hindrance reduces overlap Coelution Coelution C18->Coelution Result: Overlapping Peaks Separation Separation Biphenyl->Separation Result: Baseline Resolution

Caption: Mechanistic comparison showing how Biphenyl phases leverage Pi-Pi interactions to resolve isomers that C18 fails to separate based on hydrophobicity alone.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating . The System Suitability Test (SST) ensures the column state is adequate before sample analysis.

Instrumentation & Conditions[1][2][3][4]
  • System: HPLC or UHPLC with UV Detector (DAD/VWD).

  • Column: Kinetex Biphenyl (or equivalent), 100 x 2.1 mm, 2.6 µm.

  • Temperature: 35°C (Controlled temperature is crucial for reproducibility of

    
     interactions).
    
  • Detection: UV @ 254 nm (Nitro-aromatic

    
     transition) and 210 nm (Ester carbonyl).
    
  • Flow Rate: 0.5 mL/min.

Mobile Phase Preparation
  • Solvent A: Milli-Q Water + 0.1% Formic Acid.

  • Solvent B: Methanol (LC-MS Grade) + 0.1% Formic Acid.

  • Why Formic Acid? It suppresses the ionization of any residual free acid (2-methyl-3-nitrophenylacetic acid), ensuring sharp peaks, although the target is an ester.

Gradient Program
Time (min)% B (Methanol)Event
0.040Initial Hold
1.040Isocratic to stack injection
6.080Linear Gradient (Elution of Target)
7.095Wash (Remove dimers/highly retained species)
8.095Hold
8.140Re-equilibration
11.040Ready for next injection
Sample Preparation
  • Stock Solution: Dissolve 10 mg of Methyl 2-(2-methyl-3-nitrophenyl)acetate in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/Methanol (50:50) .

    • Critical Step: Diluting in 100% Methanol can lead to "solvent effect" (peak broadening) for early eluting impurities. Matching the initial gradient strength (approx 40-50%) ensures peak focusing.

  • Filtration: 0.2 µm PTFE filter.

Method Validation Workflow

The following workflow ensures the method meets regulatory standards (ICH Q2) for specificity and precision.

ValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase Start Start Validation Blank Inject Blank (MeOH:Water) Start->Blank SST System Suitability (SST) Mix of Isomers Blank->SST Decision Rs > 2.0? Tailing < 1.5? SST->Decision Linearity Linearity Series (0.1 - 1.5 mg/mL) Precision Precision (6 Replicates) Linearity->Precision Pass Method Validated Precision->Pass Decision->Linearity Yes Fail Optimize Gradient Decision->Fail No

Caption: Step-by-step validation logic ensuring the method is fit-for-purpose before routine sample analysis.

References

  • BenchChem. (2025).[1] HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. (Application Note detailing C18 separation of similar nitroaromatic intermediates).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 526967, Methyl 2-(3-nitrophenyl)acetate. (Physicochemical properties and structure verification).

  • Organic Syntheses. (2010). Methyl 2-(2-acetylphenyl)acetate.[2] Org. Synth. 2010, 87, 226-230. (Reference for phenylacetate ester handling and purification).

  • Sigma-Aldrich. (2025). 2-METHYL-3-NITROPHENYL ACETATE Product Specification. (Commercial availability and impurity profile context).

Sources

Comparative

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-(2-methyl-3-nitrophenyl)acetate

This guide provides a detailed analysis and prediction of the Fourier-Transform Infrared (FTIR) spectroscopy peaks for Methyl 2-(2-methyl-3-nitrophenyl)acetate. Designed for researchers and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis and prediction of the Fourier-Transform Infrared (FTIR) spectroscopy peaks for Methyl 2-(2-methyl-3-nitrophenyl)acetate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond simple peak listing. It establishes a framework for structural elucidation by comparing the target molecule to simpler, structurally related compounds. We will dissect the molecule by its functional groups, explain the vibrational origins of its key absorption bands, and provide the causal reasoning behind their expected positions and intensities.

Structural and Spectroscopic Overview

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, providing a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1] For a novel or complex molecule like Methyl 2-(2-methyl-3-nitrophenyl)acetate, predicting its IR spectrum is a critical step in verifying its synthesis and purity. The structure combines several key functional groups whose characteristic vibrations are well-understood: a methyl ester, an aromatic nitro group, and a 1,2,3-trisubstituted aromatic ring.

The diagnostic power of the spectrum lies in identifying these individual group frequencies and, crucially, observing shifts caused by their electronic and steric interplay within the molecule's unique architecture.

Predicted IR Spectrum: A Functional Group Analysis

The infrared spectrum can be logically divided into several key regions, each corresponding to the vibrational energies of specific bonds within the molecule.

C-H Stretching Region (3100-2850 cm⁻¹)

A clear distinction is expected above and below 3000 cm⁻¹.[2]

  • Aromatic C-H Stretch (3100-3000 cm⁻¹) : Weak to medium intensity bands are predicted in this region, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.[1][3]

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹) : Stronger absorptions are expected just below 3000 cm⁻¹, arising from the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups of the acetate and the ring's methyl substituent.[2]

The Carbonyl and Nitro Group Region (1800-1500 cm⁻¹)

This region is dominated by two of the most characteristic and intense peaks in the spectrum.

  • Ester Carbonyl (C=O) Stretch (~1740 cm⁻¹) : A very strong and sharp absorption band is the hallmark of the ester functional group. For a saturated aliphatic ester like this one, the peak is typically found between 1750-1735 cm⁻¹.[4][5] Its high intensity is due to the large change in dipole moment during the stretching vibration.[6]

  • Asymmetric Nitro (NO₂) Stretch (1550-1475 cm⁻¹) : Aromatic nitro compounds display a strong, characteristic absorption band in this range.[7][8] Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[7][9] This is one of the two key peaks confirming the presence of the nitro group.

  • Aromatic C=C In-Ring Stretches (1600-1450 cm⁻¹) : The benzene ring itself gives rise to several medium-intensity bands from the stretching of its carbon-carbon bonds.[3][7] These peaks confirm the presence of the aromatic core and can sometimes overlap with other vibrations.

The Fingerprint Region (1400-650 cm⁻¹)

This region contains a wealth of structural information, though it can be complex. Key expected peaks include:

  • Symmetric Nitro (NO₂) Stretch (1360-1290 cm⁻¹) : This is the second powerful absorption band for the nitro group, corresponding to the in-phase stretching of the N-O bonds.[7][8] In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, strong intensities.[9]

  • Ester C-O Stretches (1300-1000 cm⁻¹) : Esters exhibit two or more C-O stretching bands. These are typically strong and can be found in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the ester linkage.[4]

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹) : The position of these strong absorptions is highly characteristic of the substitution pattern on the benzene ring.[10] For the 1,2,3-trisubstitution pattern of the target molecule, strong bands are expected in the 780-730 cm⁻¹ and 720-670 cm⁻¹ ranges.[3] The presence of these specific bands provides compelling evidence for the arrangement of substituents on the aromatic ring.

Comparative Analysis

To substantiate our predictions, we compare the expected peak locations for Methyl 2-(2-methyl-3-nitrophenyl)acetate with the known ranges for simpler, related molecules. This comparison highlights how the addition of each substituent influences the final spectrum.

Vibrational ModeMethyl Phenylacetate (Reference)Methyl 3-Nitrophenylacetate (Reference)Methyl 2-(2-methyl-3-nitrophenyl)acetate (Predicted)Justification for Prediction
Aliphatic C-H Stretch ~2950 cm⁻¹~2955 cm⁻¹~2960 cm⁻¹Presence of -CH₂- and -CH₃ groups.[2]
Aromatic C-H Stretch ~3030 cm⁻¹~3080 cm⁻¹~3080 cm⁻¹Characteristic of C-H bonds on an aromatic ring.[1]
Ester C=O Stretch ~1740 cm⁻¹~1745 cm⁻¹~1740 cm⁻¹ Strong, sharp peak typical of saturated methyl esters.[4]
Asymmetric NO₂ Stretch N/A~1530 cm⁻¹~1530 cm⁻¹ Key diagnostic peak for aromatic nitro compounds.[7][8]
Aromatic C=C Stretch ~1605, 1495 cm⁻¹~1615, 1480 cm⁻¹~1610, 1500 cm⁻¹In-ring skeletal vibrations.[3]
Symmetric NO₂ Stretch N/A~1350 cm⁻¹~1350 cm⁻¹ The second key diagnostic peak for nitroaromatics.[7][8]
Ester C-O Stretches ~1260, 1160 cm⁻¹~1280, 1170 cm⁻¹~1270, 1160 cm⁻¹Strong bands characteristic of the ester C-O linkage.[4]
C-H OOP Bending ~730, 695 cm⁻¹ (Mono-subst.)~800, 740, 680 cm⁻¹ (Meta-subst.)~770, 700 cm⁻¹ Strong peaks indicative of a 1,2,3-trisubstituted pattern.[3][10]

Visualization of Structure-Spectrum Correlations

The following diagram illustrates the direct relationship between the primary functional groups of the target molecule and their predicted, diagnostically significant regions in the infrared spectrum.

IR_Correlations cluster_molecule Methyl 2-(2-methyl-3-nitrophenyl)acetate cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) Molecule Target Molecule Ester Methyl Ester (-COOCH₃) Molecule->Ester Nitro Nitro Group (-NO₂) Molecule->Nitro Aromatic 1,2,3-Trisubstituted Ring Molecule->Aromatic Alkyl Alkyl C-H (-CH₂-, -CH₃) Molecule->Alkyl C_O_Stretch ~1740 (C=O Stretch) Strong, Sharp Ester->C_O_Stretch Vibrational Origin NO2_Stretch ~1530 (Asym) ~1350 (Sym) (NO₂ Stretches) Both Strong Nitro->NO2_Stretch Vibrational Origin OOP_Bend ~770 & ~700 (C-H OOP Bends) Strong Aromatic->OOP_Bend Diagnostic Pattern Alkyl_CH < 3000 (Aliphatic C-H Stretch) Strong Alkyl->Alkyl_CH Vibrational Origin

Caption: Correlation map of functional groups to key IR peaks.

Protocol for Experimental Verification

To validate these predictions, the acquisition of an experimental spectrum is required. The following outlines a standard protocol using Attenuated Total Reflectance (ATR) FTIR, a common technique for solid or liquid samples.

Objective: To acquire a high-quality mid-infrared spectrum of Methyl 2-(2-methyl-3-nitrophenyl)acetate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Background Scan:

    • Ensure the ATR crystal surface is clean. Wipe with a solvent-dampened (e.g., isopropanol) lint-free tissue and allow to dry completely.

    • Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Do not overtighten.

  • Sample Scan:

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, as this function corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Label all significant peaks with their wavenumbers (cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with an appropriate solvent to remove all traces of the sample.

Conclusion

The infrared spectrum of Methyl 2-(2-methyl-3-nitrophenyl)acetate is predicted to be rich with diagnostic information. A self-validating interpretation relies on the concurrent observation of several key features:

  • A strong, sharp carbonyl (C=O) peak around 1740 cm⁻¹ .

  • Two strong nitro (NO₂) stretching bands near 1530 cm⁻¹ and 1350 cm⁻¹ .

  • A clear separation of C-H stretching peaks, with aromatic signals above 3000 cm⁻¹ and aliphatic signals below.

  • Characteristic out-of-plane bending peaks in the 780-670 cm⁻¹ region confirming the 1,2,3-trisubstitution pattern.

The presence and specific location of this combination of peaks provide a unique spectral fingerprint, enabling researchers to confidently confirm the identity and structural integrity of Methyl 2-(2-methyl-3-nitrophenyl)acetate.

References

  • Vertex AI Search. (n.d.). Infrared of nitro compounds - Chemistry.
  • University of California, Davis. (2020, May 30). Table of Characteristic IR Absorptions. LibreTexts.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • University of Calgary. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • University of California, Davis. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. LibreTexts.
  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Esters.
  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • OpenOChem. (n.d.). Characteristic IR Absorptions.

Sources

Validation

Validating purity of Methyl 2-(2-methyl-3-nitrophenyl)acetate intermediate

Content Type: Technical Comparison Guide Subject: Analytical Method Validation (HPLC-UV vs. qNMR vs.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Analytical Method Validation (HPLC-UV vs. qNMR vs. GC-FID) CAS Reference: 200394-26-9 (Methyl 2-(2-methyl-3-nitrophenyl)acetate)

Executive Summary: The Regioisomer Challenge

Methyl 2-(2-methyl-3-nitrophenyl)acetate is a critical intermediate in the synthesis of fused nitrogen heterocycles (e.g., indoles via the Reissert or Leimgruber-Batcho sequences) and specific pharmaceutical APIs like Ropinirole precursors.

The primary validation challenge for this molecule is not gross contamination, but regioisomeric purity . The synthesis typically involves the nitration of methyl 2-(2-methylphenyl)acetate. The activating ortho-methyl group directs nitration primarily to the 3-position (ortho to methyl) and 5-position (para to methyl).

The Core Problem: Standard "area %" purity on a low-resolution column often co-elutes the 3-nitro and 5-nitro isomers, leading to false purity claims that fail downstream cyclization steps.

This guide compares three validation methodologies to ensure the material meets the strict >98.5% isomeric purity usually required for drug development.

Chemical Context & Impurity Fate Mapping

Before selecting a method, we must understand the "Enemy Profile"—the specific impurities generated during synthesis.

Impurity Profile
  • Target Analyte: Methyl 2-(2-methyl-3-nitrophenyl)acetate.

  • Critical Impurity A (Regioisomer): Methyl 2-(2-methyl-5-nitrophenyl)acetate. Hardest to separate.

  • Impurity B (Hydrolysis): 2-(2-methyl-3-nitrophenyl)acetic acid. Occurs upon storage in moisture.

  • Impurity C (Precursor): Methyl 2-(2-methylphenyl)acetate. Unreacted starting material.

Visualization: Impurity Fate Map

The following diagram illustrates the origin of impurities and the required separation logic.

ImpurityMap Start Starting Material: Methyl 2-(2-methylphenyl)acetate Reaction Nitration (HNO3 / H2SO4) Start->Reaction Nitration Target TARGET: 3-Nitro Isomer Reaction->Target Major Product Impurity_Regio IMPURITY A: 5-Nitro Isomer (Critical Separation) Reaction->Impurity_Regio Competes (Para-directing) Impurity_Acid IMPURITY B: Hydrolyzed Acid Target->Impurity_Acid Moisture/Storage

Figure 1: Impurity Fate Map showing the origin of the critical regioisomer and degradation products.

Comparative Methodology: HPLC vs. qNMR vs. GC

We evaluated three methods for validating the purity of this intermediate.

Method A: HPLC-UV (The Workhorse)

Best for: Routine QC, Impurity Profiling, Isomer Separation.

High-Performance Liquid Chromatography (HPLC) is the standard for separating the target from its regioisomers. We utilize a Phenyl-Hexyl stationary phase rather than a standard C18, as the pi-pi interactions provide superior selectivity for nitro-aromatic isomers.

  • Detector: UV at 210 nm (carbonyl) and 254 nm (aromatic nitro).

  • Strengths: High sensitivity (LOQ < 0.05%), separates isomers.

  • Weaknesses: Requires reference standards for response factor calculation.

Method B: qNMR (The Absolute Truth)

Best for: Assay validation, Mass Balance, Reference Standard Certification.

Quantitative NMR (qNMR) uses an internal standard (IS) to determine absolute purity (mass %). It does not require a reference standard of the analyte itself.[1]

  • Nucleus: 1H NMR (Proton).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, high relaxation).

  • Strengths: SI-traceable, rapid, no response factors needed.

  • Weaknesses: Lower sensitivity (LOD ~0.1%), poor resolution of minor isomers if signals overlap.

Method C: GC-FID (The Alternative)

Best for: Residual solvents, Volatile precursors.

  • Strengths: Excellent for unreacted methyl ester precursors.

  • Weaknesses: Nitro-aromatics are thermally labile. Injection port temperatures >250°C can cause degradation (decarboxylation), leading to ghost peaks. Not recommended for primary purity assignment.

Experimental Protocols (Field-Proven)

Protocol A: HPLC-UV Isomer Separation System

This protocol is designed specifically to resolve the 3-nitro and 5-nitro isomers.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Trifluoroacetic Acid (TFA) - Acidic modifier ensures the free acid impurity remains protonated and sharp.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-20 min: 10% -> 60% B (Linear ramp)

    • 20-25 min: 60% -> 90% B (Wash)

  • Detection: 254 nm.

  • Temperature: 30°C.

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between 3-nitro (Target) and 5-nitro (Impurity A).

  • Tailing Factor: < 1.5.

Protocol B: qNMR Absolute Assay

Use this method to assign a "Purity Value" to your primary reference standard used in Method A.

  • Solvent: DMSO-d6 (Provides good solubility and shifts aromatic protons away from water).

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®). Why? It has a sharp singlet at ~6.3 ppm, distinct from the aromatic region (7.0-8.5 ppm) of the nitro-phenyl derivative.

  • Preparation:

    • Weigh ~20 mg of Sample (accuracy ±0.01 mg).

    • Weigh ~10 mg of IS (accuracy ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantitative accuracy).

    • Scans: 16 or 32.

Data Presentation & Comparison

The following table summarizes the performance metrics of the validated methods.

Validation ParameterHPLC-UV (Phenyl-Hexyl)qNMR (1H)GC-FID
Specificity High (Resolves regioisomers)Medium (Signals may overlap)Medium (Thermal degradation risk)
Linearity (R²) > 0.999 (0.05 - 1.2 mg/mL)N/A (Single point calibration)> 0.995
Precision (RSD) < 0.5%< 1.0%< 2.0%
LOD (Limit of Detection) 0.02%~0.1%0.05%
Throughput 25 min / sample10 min / sample20 min / sample
Primary Use Case Routine QC & Purity Standard Certification Residual Solvents
Decision Matrix: When to use which?

DecisionMatrix Start Validation Goal Q1 Do you have a Certified Reference Standard? Start->Q1 Method_HPLC Use HPLC-UV (Method A) Focus: Isomer Purity Q1->Method_HPLC Yes Method_qNMR Use qNMR (Method B) Focus: Absolute Assay Q1->Method_qNMR No Branch_Yes YES Branch_No NO Check_Volatiles Check Residual Solvents? Method_HPLC->Check_Volatiles Method_GC Use GC-FID (Method C) Check_Volatiles->Method_GC Yes

Figure 2: Analytical Decision Matrix for selecting the appropriate validation method.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry. Link

  • Almac Group. (2024). qNMR – A Modern Alternative to HPLC for Purity Assessment.[5]Link

  • BenchChem. (2025).[6] Comparative Guide: HPLC vs GC for Nitro-aromatic Intermediates.Link

  • Sigma-Aldrich. Product Specification: Methyl 2-(2-methyl-3-nitrophenyl)acetate (CAS 200394-26-9).Link

Sources

Comparative

Reference Standard Guide: Methyl 2-(2-methyl-3-nitrophenyl)acetate

This guide outlines the technical specifications, analytical protocols, and critical applications for Methyl 2-(2-methyl-3-nitrophenyl)acetate as a reference standard. It is designed for analytical chemists and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, analytical protocols, and critical applications for Methyl 2-(2-methyl-3-nitrophenyl)acetate as a reference standard. It is designed for analytical chemists and synthetic researchers requiring high-fidelity data for impurity profiling and intermediate qualification in drug development.

CAS Number: 340960-41-0 (Methyl ester) | Molecular Formula: C₁₀H₁₁NO₄ | M.W.: 209.20 g/mol

Critical Role in Drug Development

Methyl 2-(2-methyl-3-nitrophenyl)acetate is a high-value regio-defined building block , primarily used in the synthesis of 4-substituted indole derivatives via the Leimgruber-Batcho or Reissert indole synthesis pathways.

In pharmaceutical chemistry, the indole-4-acetic acid scaffold is a privileged structure found in:

  • Kinase Inhibitors: Targeting specific ATP-binding pockets where the 4-position substitution provides unique selectivity.

  • GPCR Ligands: Particularly serotonin (5-HT) receptor modulators.

  • NSAID Prodrugs: Precursors to complex aryl-acetic acid derivatives (e.g., Nepafenac analogs).

The Quality Imperative: The primary challenge with this intermediate is regio-isomer contamination . During the nitration of methyl 2-(o-tolyl)acetate, the 3-nitro (desired) and 5-nitro (undesired) isomers often co-elute. Using a Certified Reference Standard (CRS) is the only reliable method to quantify the 5-nitro impurity, which if carried forward, results in a 6-substituted indole impurity that is nearly impossible to separate from the active pharmaceutical ingredient (API).

Comparative Analysis: Reference Grades

Selecting the correct grade is dictated by the stage of development (Early Discovery vs. GMP Manufacturing).

FeatureCertified Reference Standard (CRS) Reagent / Synthesis Grade In-House Working Standard
Purity ≥ 98.5% (HPLC)~95%Variable (User Defined)
Identity 1H-NMR, 13C-NMR, MS, IR (Confirmed)1H-NMR only (Typical)1H-NMR, HPLC
Impurity Profile Quantified Regioisomers (3-nitro vs 5-nitro)UnspecifiedCharacterized once
Traceability CoA with expiration & storage dataBatch-dependentInternal Lot #
Application GMP Release Testing, Method ValidationSynthetic FeedstockRoutine Process Monitoring
Cost High (

$)
Low ($)Medium (

)

Recommendation: Use CRS for establishing the Limit of Quantitation (LOQ) of the 5-nitro impurity during method validation. Use Reagent Grade only for synthetic throughput, not for analytical calibration.

Analytical Method Validation

The following protocols are self-validating systems designed to ensure specificity between the target molecule and its likely impurities.

A. High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Separation of the 3-nitro (Target) from the 5-nitro (Impurity) and the hydrolyzed acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Isocratic)

    • 5-20 min: 10% → 80% B (Linear Ramp)

    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro group absorbance) and 210 nm.

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Methyl 2-(2-methyl-3-nitrophenyl)acetate and Methyl 2-(2-methyl-5-nitrophenyl)acetate.

  • Tailing Factor: < 1.5.

B. Identification by Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation distinguishing the substitution pattern.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Diagnostic Signals (¹H NMR, 400 MHz):

    • δ 2.3-2.4 ppm (s, 3H): Aryl-Methyl group. Note: The chemical shift differs slightly between 3-nitro (deshielded by ortho-nitro) and 5-nitro isomers.

    • δ 3.7 ppm (s, 3H): Methyl ester (-OCH₃).

    • δ 3.8 ppm (s, 2H): Benzylic methylene (-CH₂-).

    • Aromatic Region (δ 7.0 - 8.0 ppm): The coupling constants (

      
      ) are critical.
      
      • 3-nitro isomer: Expect a triplet/doublet pattern typical of 1,2,3-trisubstitution.

      • 5-nitro isomer: Expect distinct meta-coupling (

        
         Hz) signals.
        
Synthesis & Impurity Origin Logic

Understanding the synthesis helps predict the impurities present in the standard.

SynthesisPathway Start Methyl 2-(o-tolyl)acetate Nitration Nitration (HNO3/H2SO4) Start->Nitration Target Methyl 2-(2-methyl- 3-nitrophenyl)acetate (Target) Nitration->Target 60% Yield Impurity1 Methyl 2-(2-methyl- 5-nitrophenyl)acetate (Major Impurity) Nitration->Impurity1 30% Yield (Hard to Remove) Impurity2 Hydrolyzed Acid (Storage Impurity) Target->Impurity2 Moisture/Hydrolysis Indole 4-Substituted Indole (Final Drug Scaffold) Target->Indole Reductive Cyclization

Figure 1: Synthesis pathway showing the origin of the critical regio-isomer impurity and the downstream application.

Stability & Handling Protocols

As a nitro-aromatic ester, this standard requires specific handling to maintain its certified property values.

  • Light Sensitivity: Nitro compounds are susceptible to photo-degradation.

    • Protocol: Store in amber vials. Perform weighing operations under filtered light if possible.

  • Hydrolysis Risk: The methyl ester is labile.

    • Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen). Avoid repeated freeze-thaw cycles which introduce moisture.

    • Solvent Stability: Stable in Acetonitrile/DMSO for < 24 hours. Do not store in protic solvents (Methanol/Water) for extended periods.

References
  • Sigma-Aldrich. Product Specification: Methyl (2-methyl-3-nitrophenyl)acetate. Retrieved from

  • PubChem. Compound Summary: Methyl 2-(2-methyl-3-nitrophenyl)acetate (CAS 340960-41-0). National Library of Medicine. Retrieved from

  • Key Organics. Safety Data Sheet: Methyl (2-methyl-3-nitrophenyl)acetate. Retrieved from

  • European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.46: Chromatographic Separation Techniques.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(2-methyl-3-nitrophenyl)acetate

Technical Guide: Safe Handling & Logistics for Methyl 2-(2-methyl-3-nitrophenyl)acetate Executive Safety Summary Status: Specialized Organic Intermediate | Primary Hazard: Irritant / Potential Sensitizer Immediate Action...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & Logistics for Methyl 2-(2-methyl-3-nitrophenyl)acetate

Executive Safety Summary

Status: Specialized Organic Intermediate | Primary Hazard: Irritant / Potential Sensitizer Immediate Action: Handle only within a certified chemical fume hood. Avoid all skin contact.[1][2][3][4]

This guide provides an operational safety framework for Methyl 2-(2-methyl-3-nitrophenyl)acetate . As a specialized nitroaromatic ester often used in pharmaceutical synthesis (e.g., isoquinoline alkaloids or related scaffolds), specific toxicological data may be sparse. Therefore, this protocol applies "Read-Across" Toxicology principles , deriving safety margins from its closest structural analogs (Methyl 2-(2-nitrophenyl)acetate and Methyl 2-(2-methyl-4-nitrophenyl)acetate).[5]

Chemical Identity & Risk Profile

Parameter Technical Detail
Chemical Name Methyl 2-(2-methyl-3-nitrophenyl)acetate
Functional Groups Nitro group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

), Ester (

), Toluene core
Molecular Weight ~209.20 g/mol
Physical State Typically an off-white to yellow solid or viscous oil (depending on purity/temperature).[6][5]
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Poorly soluble in water.[6]
Hazard Identification (GHS Classification via Read-Across)

Based on structural analogs (CAS 30095-98-8 and 156480-30-7).[5]

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).[7]

  • H319: Causes serious eye irritation (Eye Irrit.[7] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[7]

  • Warning: Nitroaromatic compounds generally possess a risk of methemoglobinemia upon high exposure, though less likely in this ester form than in aniline derivatives.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the barrier breakthrough time relative to the solvent used, as the solvent often permeates gloves faster than the solid solute.

Protection Tier Equipment Specification Operational Context
Hand Protection (Standard) Nitrile Rubber (0.11 mm min) Weighing solids, closed-vessel transport, minor splash risk.[5] Change every 30 mins.
Hand Protection (High Risk) Double Gloving (Nitrile + Laminate) or Butyl Rubber Dissolving in penetrating solvents (DCM, THF), spill cleanup, or heating.[6]
Respiratory N95 / P100 Particulate Respirator Handling powders outside a hood (discouraged).
Respiratory (Vapor) Half-mask with OV/AG Cartridges If heating the compound or if fume hood airflow is compromised (<80 fpm).[5]
Eye/Face Chemical Splash Goggles Mandatory. Safety glasses are insufficient for liquid handling of nitro-esters.
Body Tyvek® Lab Coat / Apron Prevents absorption through street clothes.

Operational Handling Protocol

Workflow Logic: From Storage to Synthesis

The following diagram outlines the critical control points (CCPs) to prevent exposure during standard laboratory use.

HandlingWorkflow cluster_controls Engineering Controls Storage 1. Storage (4°C, Desiccated) Transport 2. Transport (Secondary Containment) Storage->Transport Check Cap Integrity Weighing 3. Weighing (Static Control) Transport->Weighing Anti-static Gun Use Solubilization 4. Solubilization (Fume Hood Only) Weighing->Solubilization Transfer Solids Reaction 5. Reaction Setup (Closed System) Solubilization->Reaction Add Solvent (DCM/EtOAc) Waste 6. Waste Disposal (Halogenated/Organic) Reaction->Waste Quench & Separate

Figure 1: Operational workflow emphasizing engineering controls (dashed box) as the primary safety barrier.

Detailed Protocol Steps
  • Static Control: Nitro compounds can be shock-sensitive (though this ester is stable). Use an anti-static gun during weighing to prevent powder scattering.

  • Solvent Selection: When dissolving, add the solvent to the solid slowly. Avoid Acetone if using strong bases subsequently, as this may form enolates; use DCM or Ethyl Acetate for transport.

  • Glassware: Inspect for micro-fractures. Nitro-aromatics can stain glassware yellow/orange; dedicated glassware is recommended to prevent cross-contamination.

Emergency Response & Spill Management

Immediate First Aid:

  • Eye Contact: Rinse for 15 minutes.[2][3][4] Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water.[2][3][4] Avoid alcohol-based sanitizers as they may enhance transdermal absorption of the nitro compound.[5]

Spill Decision Logic

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Minor Minor (<5g / <10mL) Assess->Minor Major Major (>5g / >10mL) Assess->Major ActionMinor 1. Isolate Area 2. Wear Double Nitrile 3. Absorb with Vermiculite 4. Wipe with dilute soap Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Call EHS 3. Do NOT attempt cleanup without SCBA Major->ActionMajor

Figure 2: Decision logic for spill response based on volume threshold.

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Classification: Segregate as "Organic Waste, Toxic" .

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong reducing agents (e.g., Hydrazine) in the waste stream to prevent exothermic runaway.

  • Labeling: Explicitly label the container with "Contains Nitroaromatics" to alert waste handlers of potential potential shock sensitivity (rare but possible in dry crusts).

  • Destruction: The preferred method is High-Temperature Incineration equipped with scrubbers for Nitrogen Oxides (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[6]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Nitro-phenylacetic acid derivatives. Retrieved from [Link][5]

Sources

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